TJ-M2010-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS/c28-22(25-23-24-21(18-29-23)20-9-5-2-6-10-20)11-12-26-13-15-27(16-14-26)17-19-7-3-1-4-8-19/h1-10,18H,11-17H2,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIQJBUDKQVBLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TJ-M2010-5: A Deep Dive into its MyD88 Inhibitory Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for TJ-M2010-5, a novel small molecule inhibitor of the Myeloid differentiation primary response 88 (MyD88) protein. By targeting a key adaptor protein in the innate immune signaling pathway, this compound presents a promising therapeutic strategy for a range of inflammatory diseases and ischemia-reperfusion injuries.
Core Mechanism of Action: Targeting the MyD88 TIR Domain
This compound functions as a direct inhibitor of MyD88 by binding to its Toll/interleukin-1 receptor (TIR) domain. This interaction is crucial as the TIR domain is essential for MyD88 homodimerization and its subsequent recruitment to upstream Toll-like receptors (TLRs), with the exception of TLR3. By physically engaging with amino acid residues within the αE, βD, βC, and αA regions, as well as the death domain and EE loops of the MyD88 TIR domain, this compound effectively disrupts the formation of the MyD88 signaling complex.[1] This interference with MyD88 homodimerization is a concentration-dependent effect.[2]
The inhibition of MyD88 dimerization by this compound prevents the recruitment and activation of downstream signaling molecules, most notably IRAK4 and IRAK1, leading to the suppression of two major inflammatory pathways: the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the mitogen-activated protein kinase (MAPK) cascades, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[1][3] The ultimate consequence is a significant reduction in the transcription and secretion of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor-alpha (TNF-α).[1]
Quantitative Data Summary
The efficacy of this compound has been demonstrated across various in vitro and in vivo models. The following tables summarize the key quantitative findings from published studies.
| In Vitro Activity | |
| Cell Line | Effect of this compound |
| Transfected HEK293 cells | Inhibits MyD88 homodimerization in a concentration-dependent manner (effective at 40 μM).[2] |
| LPS-stimulated RAW 264.7 cells | Suppresses MyD88 signaling.[2] |
| R848-stimulated B cells | Prevents B cell proliferation and induces apoptosis (effective at 5-30 μM).[2] |
| Anoxia/Reoxygenation-exposed Cardiomyocytes | Markedly inhibits Toll-like receptor/MyD88 signaling.[1] |
| LPS-stimulated BV-2 cells | Significantly prevents NF-κB p65 nuclear translocation.[3] |
| In Vivo Efficacy | |
| Animal Model | Key Findings |
| Murine Myocardial Ischemia/Reperfusion Injury | Reverses two-thirds of the infarct area, improves cardiac function, reduces cardiomyocyte apoptosis, and decreases IL-1β, IL-6, and TNF-α secretion.[1] |
| 10-week Colitis-Associated Colorectal Cancer (CAC) Mouse Model | Significantly reduces AOM/DSS-induced colitis, completely prevents CAC development, decreases cell proliferation, and increases apoptosis in colon tissue. Results in 0% mortality compared to control.[2] |
| Murine Hepatic Ischemia-Reperfusion Injury | Confers protection by downregulating the TLR4/MyD88 signaling pathway, reducing hepatic macrophage depletion and pyroptosis.[4][5] |
| Murine Cerebral Ischemia-Reperfusion Injury | Decreases cerebral infarction volume by approximately 80% (at 15 mg/kg), reduces neuronal loss and apoptosis, inhibits microglia activation and peripheral myeloid cell infiltration.[6] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Co-Immunoprecipitation (Co-IP) for MyD88 Homodimerization
-
Objective: To determine if this compound inhibits the homodimerization of MyD88.
-
Cell Line: HEK293 cells.
-
Protocol:
-
Co-transfect HEK293 cells with plasmids encoding FLAG-tagged MyD88 and HA-tagged MyD88.
-
Treat the transfected cells with varying concentrations of this compound (e.g., 40 μM) or vehicle control.[2]
-
Lyse the cells and perform immunoprecipitation using an anti-FLAG antibody to pull down FLAG-MyD88 and any interacting proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using an anti-HA antibody to detect the presence of co-immunoprecipitated HA-MyD88. A reduction in the HA-MyD88 signal in the this compound treated samples indicates inhibition of homodimerization.
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To quantify the effect of this compound on the activation of downstream signaling proteins.
-
Model Systems: Anoxia/reoxygenation-exposed neonatal rat cardiomyocytes or LPS-stimulated RAW 264.7 macrophages.[1][2]
-
Protocol:
-
Culture cells and treat with this compound or vehicle, followed by stimulation (e.g., anoxia/reoxygenation or LPS).
-
Harvest cell lysates and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated and total forms of p38, JNK, ERK, and NF-κB p65.[1]
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence and quantify band intensities. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.
-
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression
-
Objective: To measure the effect of this compound on the mRNA expression of pro-inflammatory cytokines.
-
Model System: Cardiomyocytes subjected to anoxia/reoxygenation.[1]
-
Protocol:
-
Treat cardiomyocytes with this compound or vehicle prior to anoxia/reoxygenation.
-
Isolate total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative mRNA expression using the ΔΔCt method. A lower relative expression in this compound treated cells indicates transcriptional suppression of these cytokines.
-
Therapeutic Implications
The targeted inhibition of the MyD88 signaling pathway by this compound holds significant therapeutic potential. By dampening the excessive inflammatory response mediated by TLR activation, this compound has demonstrated protective effects in preclinical models of myocardial, hepatic, and cerebral ischemia-reperfusion injury, as well as colitis-associated cancer.[1][2][4][6] Its ability to penetrate the blood-brain barrier further extends its applicability to central nervous system disorders characterized by neuroinflammation.[6] The data collectively suggest that this compound is a potent and specific inhibitor of MyD88-dependent signaling, warranting further investigation and development as a novel anti-inflammatory agent.
References
- 1. Inhibition of MyD88 by a novel inhibitor reverses two-thirds of the infarct area in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | this compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway [frontiersin.org]
- 4. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Interface: A Technical Guide to the Binding of TJ-M2010-5 with the MyD88 TIR Domain
For Immediate Release
This technical document provides an in-depth analysis of the binding interaction between TJ-M2010-5, a novel small molecule inhibitor, and the Toll/Interleukin-1 Receptor (TIR) domain of the myeloid differentiation primary response 88 (MyD88) protein. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, inflammation, and oncology.
Executive Summary
This compound is an inhibitor of the MyD88 signaling pathway, a critical conduit for inflammatory responses mediated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] The compound functions by directly targeting the TIR domain of MyD88, thereby disrupting its homodimerization—a pivotal step in the propagation of downstream inflammatory signaling.[1][2][3][4][5] Molecular docking studies have elucidated the specific binding site of this compound within the MyD88 TIR domain, providing a structural basis for its inhibitory activity. This document summarizes the available quantitative data, details the key experimental protocols used to characterize this interaction, and presents visual representations of the relevant biological pathways and experimental workflows.
This compound Binding to the MyD88 TIR Domain
The interaction of this compound with the MyD88 TIR domain has been primarily characterized through computational molecular docking studies.[3] These in silico analyses have provided a detailed prediction of the binding mode and the key interacting residues.
Binding Site Localization
Molecular docking simulations predict that this compound binds to a region within the MyD88 TIR domain referred to as "box3".[3] This area is crucial for the homodimerization of MyD88. The predicted binding configuration shows this compound adopting a crooked conformation to fit within this pocket.[3]
Key Interacting Residues
The primary interaction is a predicted hydrophobic bond with the amino acid residue Isoleucine 179 (I179) , located in the BB loop of the TIR domain.[3] This interaction is thought to destabilize the BB loop by altering the electron cloud density.[3] In addition to the key interaction with I179, this compound is also predicted to form non-bond interactions with residues located in several other structural elements of the TIR domain, including:[3][6][7]
-
α-helices: αA and αE
-
β-sheets: βC and βD
-
Loops: DD loop and EE loop
The crystal structure of the human MyD88 TIR domain is available in the Protein Data Bank (PDB) under the accession code 4DOM .[1] This structural information serves as the foundation for the molecular docking studies.
Quantitative Data Summary
Currently, publicly available data on the direct binding affinity of this compound to the MyD88 TIR domain from biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) is limited. The primary quantitative measure of the interaction comes from computational modeling.
| Parameter | Value | Method | Reference |
| Docking Score | -883.298 kJ/mol | Molecular Docking (Ligandfit of Cerius2) | [6][7] |
| Key Interacting Residue | I179 (BB loop) | Molecular Docking | [3] |
| Other Interacting Regions | αA, αE, βC, βD, DD loop, EE loop | Molecular Docking | [3][6][7] |
| Inhibition of MyD88 Homodimerization | Concentration-dependent | Co-immunoprecipitation in HEK293 cells | [2][3][6] |
| Suppression of MyD88 Signaling | Concentration-dependent | Functional assays in RAW 264.7 cells | [2][6] |
Note: The docking score represents the calculated energy of the non-bond interaction between this compound and the MyD88 TIR domain.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the inhibitory effect of this compound on MyD88 function.
Molecular Docking of this compound with the MyD88 TIR Domain
This protocol outlines the computational steps used to predict the binding interaction.
-
Protein Structure Preparation: The crystal structure of the human MyD88 TIR domain was obtained from the Protein Data Bank (PDB ID: 4DOM).[3]
-
Ligand Preparation: The 3D structure of this compound was generated and energy-minimized.
-
Docking Simulation: The potential binding of this compound to the MyD88 TIR domain was simulated using the Ligandfit module of the Cerius2 software package (Accelrys Inc.).[3]
-
Analysis of Interactions: The resulting docked poses were analyzed to identify the most favorable binding conformation, the key interacting amino acid residues, and to calculate the docking score.[3][6][7]
Co-immunoprecipitation (Co-IP) to Assess MyD88 Homodimerization
This protocol describes the in vitro assay used to demonstrate that this compound inhibits the homodimerization of MyD88.
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are transiently co-transfected with plasmids encoding Flag-tagged MyD88 and HA-tagged MyD88 using a suitable transfection reagent (e.g., Lipofectamine).[3]
-
-
Treatment with this compound:
-
Following transfection, cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
-
Cell Lysis:
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
-
Immunoprecipitation:
-
Cell lysates are pre-cleared with protein A/G agarose beads.
-
The pre-cleared lysates are then incubated with an anti-HA antibody to pull down HA-MyD88 and any interacting proteins.[3]
-
Protein A/G agarose beads are added to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
The beads are washed multiple times with lysis buffer to remove non-specific binding proteins.
-
The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with an anti-Flag antibody to detect the co-immunoprecipitated Flag-MyD88.[3] The membrane is also probed with an anti-HA antibody to confirm the immunoprecipitation of HA-MyD88.
-
A decrease in the amount of co-immunoprecipitated Flag-MyD88 in the presence of this compound indicates inhibition of MyD88 homodimerization.[3]
-
Functional Assay for MyD88 Signaling in RAW 264.7 Cells
This protocol details the cell-based functional assay to confirm that this compound suppresses MyD88-dependent signaling.
-
Cell Culture:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Pre-treatment with this compound:
-
Cells are pre-treated with various concentrations of this compound or a vehicle control for a defined period (e.g., 1 hour).
-
-
LPS Stimulation:
-
Cells are then stimulated with lipopolysaccharide (LPS), a TLR4 agonist that activates the MyD88 pathway, for a specific duration.
-
-
Analysis of Downstream Signaling:
-
Western Blotting: Cell lysates are collected and analyzed by Western blotting for the phosphorylation status of key downstream signaling molecules such as IRAK4, Erk1/2 MAPK, and p38 MAPK.[3] A reduction in the phosphorylation of these proteins in this compound-treated cells indicates inhibition of MyD88 signaling.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified by ELISA. A decrease in cytokine production demonstrates the functional consequence of MyD88 inhibition.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this document.
Caption: MyD88 Signaling Pathway and Inhibition by this compound.
Caption: Co-immunoprecipitation Experimental Workflow.
Caption: Predicted Binding Site of this compound on the MyD88 TIR Domain.
References
- 1. rcsb.org [rcsb.org]
- 2. hek293.com [hek293.com]
- 3. Mutational Analysis Identifies Residues Crucial for Homodimerization of Myeloid Differentiation Factor 88 (MyD88) and for Its Function in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutational analysis identifies residues crucial for homodimerization of myeloid differentiation factor 88 (MyD88) and for its function in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - KE [thermofisher.com]
- 7. Transfection and Co-immunoprecipitation Assays [bio-protocol.org]
An In-depth Technical Guide to the Effects of TJ-M2010-5 on Downstream NF-κB and MAPK Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
TJ-M2010-5 is a novel small molecule inhibitor that targets the myeloid differentiation primary response 88 (MyD88) protein, a critical adaptor molecule in inflammatory signaling.[1][2][3] By selectively binding to the Toll/Interleukin-1 receptor (TIR) domain of MyD88, this compound effectively disrupts its homodimerization, a crucial step for the activation of downstream inflammatory cascades.[1][3][4] This guide provides a detailed examination of the molecular effects of this compound, focusing on its potent inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. It consolidates findings from various in vitro and in vivo studies, presenting quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: Inhibition of MyD88 Homodimerization
The primary mechanism of this compound involves the direct inhibition of the MyD88 protein. MyD88 serves as a central adaptor for most Toll-like receptors (TLRs) and the IL-1 receptor family.[5] Upon ligand binding, these receptors recruit MyD88, which then forms a homodimer through its TIR domain.[1][4] This dimerization is the initiating event for the recruitment of downstream kinases, leading to the activation of NF-κB and MAPK pathways.[4]
This compound is specifically designed to bind to the TIR domain of MyD88, sterically hindering its ability to form a homodimer.[1][3][4] This action effectively uncouples the upstream receptor activation from the downstream signaling machinery, leading to a broad-spectrum anti-inflammatory effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MyD88 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of TJ-M2010-5 in Treating Colitis-Associated Colorectal Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colitis-associated colorectal cancer (CAC) presents a significant clinical challenge, arising from chronic inflammation in the gastrointestinal tract. The Toll-like receptor (TLR)/Myeloid differentiation primary response 88 (MyD88) signaling pathway is a critical driver of this inflammation-to-cancer sequence. This technical guide details the preclinical evidence for TJ-M2010-5, a novel small molecule inhibitor of MyD88 homodimerization, as a potential therapeutic agent for CAC. In vivo studies demonstrate that this compound completely prevents CAC development in a chemically induced mouse model, significantly reducing mortality and morbidity. The mechanism of action involves the direct inhibition of the MyD88 signaling cascade, leading to a marked reduction in pro-inflammatory cytokines and immune cell infiltration. Furthermore, evidence suggests that MyD88 inhibition by this compound helps maintain gut microbiota homeostasis, a key factor in CAC pathogenesis. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways, offering a valuable resource for researchers in oncology and inflammatory diseases.
Introduction
Chronic inflammation is a well-established driver of carcinogenesis, particularly in the colon, where inflammatory bowel disease (IBD) is a major risk factor for the development of colorectal cancer.[1] The TLR/MyD88 signaling pathway plays a pivotal role in the innate immune response and is frequently dysregulated in inflammatory conditions and subsequent malignancies.[2][3] MyD88 acts as a central adaptor protein for most TLRs, and its activation leads to the downstream activation of transcription factors such as NF-κB and AP-1, which orchestrate the expression of numerous pro-inflammatory genes.[1]
This compound is a novel synthetic compound designed to specifically inhibit the homodimerization of the Toll/interleukin-1 receptor (TIR) domain of MyD88, a crucial step for the downstream signal transduction.[2][3] By blocking this interaction, this compound effectively abrogates the TLR/MyD88 signaling cascade, presenting a targeted approach to mitigate the chronic inflammation that fuels CAC. This guide summarizes the preclinical findings that underscore the potential of this compound as a therapeutic intervention for colitis-associated colorectal cancer.
Mechanism of Action: Inhibition of MyD88 Signaling
This compound exerts its therapeutic effect by directly interfering with the MyD88 signaling pathway. This pathway is a cornerstone of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) through TLRs.
Upon ligand binding, TLRs recruit the adaptor protein MyD88, which then self-assembles into a homodimer. This dimerization is a critical prerequisite for the recruitment and activation of downstream kinases, including interleukin-1 receptor-associated kinase 4 (IRAK4). The subsequent phosphorylation cascade activates MAP kinases (ERK, p38) and the IKK complex, leading to the nuclear translocation of NF-κB and the expression of pro-inflammatory cytokines and chemokines.[1]
This compound is designed to bind to the TIR domain of MyD88, sterically hindering its ability to homodimerize.[2][3] This action effectively halts the signaling cascade at its inception, preventing the inflammatory response that contributes to the development of CAC. In vitro studies have demonstrated that this compound inhibits MyD88 homodimerization in a concentration-dependent manner in transfected HEK293 cells.[2][3]
Preclinical Efficacy in a Colitis-Associated Cancer Model
The therapeutic potential of this compound was evaluated in a well-established murine model of colitis-associated colorectal cancer induced by azoxymethane (AOM) and dextran sodium sulfate (DSS).[2][3]
In Vivo Experimental Model
A 10-week study was conducted using a mouse model of AOM/DSS-induced CAC.[2] Mice were administered a single intraperitoneal injection of AOM, a colon-specific carcinogen, followed by cycles of DSS in their drinking water to induce chronic colitis.
Quantitative In Vivo Efficacy Data
Treatment with this compound demonstrated a profound therapeutic effect, completely preventing the development of CAC and significantly improving survival and overall health of the animals.[2]
Table 1: Survival and Body Weight Changes in AOM/DSS-Treated Mice
| Group | Number of Mice (n) | Mortality Rate (%) | Body Weight Loss |
| Control (AOM/DSS) | 30 | 53% | Statistically Significant |
| This compound (AOM/DSS) | 30 | 0% | Statistically Significantly Prevented |
| Data sourced from Xie et al., JNCI, 2016.[2] |
Table 2: Effect of this compound on Colonic Inflammation and Cell Proliferation
| Parameter | Control (AOM/DSS) | This compound (AOM/DSS) |
| Colitis Severity | Severe | Statistically Significantly Reduced |
| Cell Proliferation | Increased | Decreased |
| Apoptosis | Decreased | Increased |
| Data sourced from Xie et al., JNCI, 2016.[2] |
Reduction of Pro-inflammatory Cytokines and Immune Cell Infiltration
This compound treatment led to a significant reduction in the production of a wide array of pro-inflammatory cytokines and chemokines in the colon tissues of the AOM/DSS-treated mice.[2][3] This was accompanied by a decrease in the infiltration of various immune cells that contribute to the inflammatory microenvironment.[2]
Table 3: Effect of this compound on Inflammatory Mediators in Colon Tissue
| Cytokine/Chemokine | Effect of this compound Treatment |
| TNF-α | Inhibited |
| IL-6 | Inhibited |
| G-CSF | Inhibited |
| MIP-1β | Inhibited |
| TGF-β1 | Inhibited |
| IL-11 | Inhibited |
| IL-17A | Inhibited |
| IL-22 | Inhibited |
| IL-23 | Inhibited |
| Data sourced from Xie et al., JNCI, 2016.[2] |
Table 4: Effect of this compound on Immune Cell Infiltration in Colon Tissue
| Immune Cell Type | Effect of this compound Treatment |
| Macrophages | Inhibited |
| Dendritic Cells | Inhibited |
| Neutrophils | Inhibited |
| CD4+ T cells | Inhibited |
| Data sourced from Xie et al., JNCI, 2016.[2] |
Modulation of Gut Microbiota
Recent studies have highlighted the critical role of gut microbiota dysbiosis in the pathogenesis of CAC. A 2023 study demonstrated that MyD88 signaling blockade in the AOM/DSS model helps maintain gut microbiota homeostasis, which is crucial for preventing CAC development. While this study did not use this compound specifically, it provides strong evidence for the mechanism. In the CAC model, there is a significant increase in pathogenic Escherichia and a decrease in beneficial Lactobacillus. MyD88 inhibition was shown to reverse this trend. Furthermore, MyD88 blockade led to an increase in the production of MUC2, a key component of the protective mucus layer in the colon, and inhibited the infiltration of Escherichia into this layer.
Experimental Protocols
In Vivo AOM/DSS Mouse Model of Colitis-Associated Cancer
-
Animals: Male C57BL/6 mice, 6-8 weeks old.
-
Induction of CAC:
-
A single intraperitoneal (i.p.) injection of azoxymethane (AOM; 10 mg/kg body weight).
-
Five days post-AOM injection, mice are given 2.5% (w/v) dextran sodium sulfate (DSS) in their drinking water for 5 days, followed by 16 days of regular drinking water. This cycle is repeated two more times.
-
-
This compound Administration: this compound is administered daily via oral gavage or i.p. injection at a specified dosage throughout the 10-week experimental period.
-
Endpoint Analysis: At week 10, mice are euthanized, and colons are collected for tumor enumeration, histological analysis, and measurement of inflammatory markers.
In Vitro MyD88 Homodimerization Assay (HEK293 Cells)
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells.
-
Transfection: HEK293 cells are co-transfected with plasmids encoding Flag-tagged MyD88 and HA-tagged MyD88 using a suitable transfection reagent.
-
Treatment: Transfected cells are treated with varying concentrations of this compound for a specified duration.
-
Co-immunoprecipitation (Co-IP):
-
Cells are lysed, and cell lysates are incubated with an anti-HA antibody.
-
Protein A/G agarose beads are used to precipitate the HA-MyD88 and any interacting proteins.
-
-
Western Blotting: The immunoprecipitated protein complexes are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with an anti-Flag antibody to detect the amount of Flag-MyD88 that co-precipitated with HA-MyD88. A reduction in the Flag-MyD88 signal in the presence of this compound indicates inhibition of MyD88 homodimerization.
In Vitro MyD88 Signaling Assay (RAW 264.7 Cells)
-
Cell Line: Murine macrophage-like cell line, RAW 264.7.
-
Treatment: RAW 264.7 cells are pre-treated with various concentrations of this compound for a specified time before stimulation with lipopolysaccharide (LPS), a TLR4 agonist.
-
Analysis of Downstream Signaling:
-
Western Blotting: Cell lysates are analyzed by Western blotting for the phosphorylation status of key downstream signaling molecules, including ERK, p38 MAPK, and IκBα, to assess the activation of the MAPK and NF-κB pathways.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is quantified using ELISA.
-
Conclusion
The preclinical data presented in this guide strongly support the potential of this compound as a novel therapeutic agent for colitis-associated colorectal cancer. By specifically targeting the homodimerization of the central adaptor protein MyD88, this compound effectively abrogates the inflammatory signaling cascade that is a key driver of CAC. The complete prevention of tumor development and mortality in a rigorous animal model, coupled with a favorable impact on the gut microbiota, underscores the promise of this therapeutic strategy. Further investigation, including clinical trials, is warranted to translate these compelling preclinical findings into a viable treatment for patients with inflammatory bowel disease at high risk of developing colorectal cancer.
References
- 1. Altered gut microbiota promotes colitis-associated cancer in IL-1 receptor-associated kinase M deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking MyD88 signaling with MyD88 inhibitor prevents colitis-associated colorectal cancer development by maintaining … [ouci.dntb.gov.ua]
- 3. Blocking MyD88 signaling with MyD88 inhibitor prevents colitis-associated colorectal cancer development by maintaining colonic microbiota homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
TJ-M2010-5: A Novel MyD88 Inhibitor for the Attenuation of Myocardial Ischemia-Reperfusion Injury
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Myocardial ischemia-reperfusion (I/R) injury is a complex pathological process that paradoxically damages the heart following the restoration of blood flow to ischemic tissue. A key driver of this injury is the inflammatory cascade initiated by the innate immune system. TJ-M2010-5, a novel small molecule inhibitor of Myeloid differentiation primary response 88 (MyD88), has emerged as a promising therapeutic agent. By targeting the MyD88 homodimerization, this compound effectively disrupts the Toll-like receptor (TLR)/MyD88 signaling pathway, a critical axis in the inflammatory response to I/R injury. This guide provides a comprehensive overview of the preclinical evidence supporting this compound as a therapeutic agent for myocardial I/R injury, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Introduction
Myocardial ischemia, primarily caused by coronary artery occlusion, leads to cellular hypoxia and initiates a cascade of detrimental events. While timely reperfusion is essential to salvage ischemic myocardium, the process itself can induce further damage, termed ischemia-reperfusion injury (IRI). This injury is characterized by cardiomyocyte apoptosis, robust inflammatory cell infiltration, and the release of pro-inflammatory cytokines, ultimately contributing to infarct size expansion and adverse cardiac remodeling.[1]
The innate immune system, particularly the Toll-like receptor (TLR) signaling pathway, plays a central role in orchestrating the inflammatory response in myocardial I/R.[1] Upon reperfusion, damage-associated molecular patterns (DAMPs) released from necrotic cardiomyocytes activate TLRs, leading to the recruitment of the adaptor protein MyD88. MyD88 subsequently forms a homodimer, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of inflammatory mediators.[1][2]
This compound is a novel small molecule inhibitor designed to specifically target the Toll/Interleukin-1 receptor (TIR) domain of MyD88, thereby preventing its homodimerization and blocking downstream signaling.[3][4] Preclinical studies have demonstrated its therapeutic potential in various inflammatory conditions, including colitis-associated colorectal cancer, hepatic I/R injury, and cerebral I/R injury.[2][5][6] This guide focuses on the compelling evidence supporting the use of this compound in the context of myocardial I/R injury.
Mechanism of Action: Inhibition of the TLR/MyD88 Signaling Pathway
This compound exerts its cardioprotective effects by directly interfering with the MyD88-dependent signaling pathway. This pathway is a cornerstone of the innate immune response and a key driver of inflammation in myocardial I/R injury.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting the TLR/MyD88 signaling pathway.
As depicted, this compound binds to the TIR domain of MyD88, preventing its homodimerization, a crucial step for the recruitment and activation of downstream kinases.[1][3] This blockade effectively abrogates the activation of key inflammatory signaling molecules, including p38, JNK, ERK, and the transcription factor NF-κB.[1] Consequently, the production and release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α are significantly reduced.[1]
Quantitative Data on Therapeutic Efficacy
Preclinical studies in murine models of myocardial I/R injury have provided robust quantitative data demonstrating the significant cardioprotective effects of this compound.
Table 1: Effect of this compound on Myocardial Infarct Size and Cardiac Function
| Parameter | Control Group | This compound Treated Group | MyD88 Knockout Group | Reference |
| Infarct Area : Area at Risk (AAR) Ratio (%) | 77.38 ± 2.34 | 27.01 ± 1.66 | 26.13 ± 2.07 | [1][7] |
| LV Ejection Fraction (EF) (%) at 24h | ~35 | ~50 | - | [7] |
| LV Fractional Shortening (FS) (%) at 24h | ~15 | ~25 | - | [7] |
Data are presented as mean ± SEM.
Table 2: Modulation of Inflammatory and Apoptotic Markers by this compound
| Marker | Control Group (I/R) | This compound Treated Group (I/R) | Method | Reference |
| Cardiac IL-1β mRNA levels | Significantly Increased | Markedly Reduced | qRT-PCR | [1] |
| Cardiac TNF-α mRNA levels | Significantly Increased | Markedly Reduced | qRT-PCR | [1] |
| Cardiac IL-6 mRNA levels | Significantly Increased | Markedly Reduced | qRT-PCR | [1] |
| Cleaved Caspase-3 Protein Levels | Significantly Increased | Markedly Downregulated | Western Blot | [1] |
| Bax Protein Levels | Significantly Increased | Markedly Downregulated | Western Blot | [1] |
| Bcl-2 Protein Levels | Significantly Decreased | Upregulated | Western Blot | [1] |
| TUNEL-positive Cardiomyocytes | Significantly Increased | Significantly Reduced | TUNEL Staining | [1] |
These data highlight that this compound treatment leads to a remarkable reduction in infarct size, comparable to that observed in MyD88 knockout mice, and a significant improvement in cardiac function.[1][7] Furthermore, this compound effectively suppresses the inflammatory response and inhibits cardiomyocyte apoptosis.[1]
Detailed Experimental Protocols
The following protocols are based on methodologies described in the cited literature for in vivo and in vitro studies of this compound in the context of myocardial I/R injury.
In Vivo Murine Model of Myocardial Ischemia-Reperfusion Injury
This protocol describes the surgical procedure to induce myocardial I/R injury in mice and the administration of this compound.
Caption: A typical experimental workflow for in vivo studies of this compound in a murine myocardial I/R model.
Materials:
-
Male BALB/c mice (6-8 weeks old)[6]
-
This compound (dissolved in ddH₂O)[6]
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for thoracotomy
-
Ventilator
-
Suture for coronary artery ligation (e.g., 8-0 silk)
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment.[6]
-
Anesthesia and Ventilation: Anesthetize the mice and maintain anesthesia throughout the surgical procedure. Intubate and ventilate the mice.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Ischemia: Maintain the ligation for 30 minutes to induce ischemia.[1]
-
Treatment: Administer this compound (e.g., 50 mg/kg) or vehicle (ddH₂O) via intraperitoneal injection at the onset of reperfusion.[6]
-
Reperfusion: Release the ligature to allow for reperfusion of the coronary artery. Reperfusion times can vary depending on the study endpoints (e.g., 24 hours, 3 days, 7 days, 14 days).[1][7]
-
Outcome Assessment: At the end of the reperfusion period, perform outcome assessments, which may include:
-
Echocardiography: To evaluate cardiac function (e.g., ejection fraction, fractional shortening).[7]
-
Infarct Size Measurement: Use Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining to delineate the area at risk and the infarcted area.[1][7]
-
Histological Analysis: Perform Hematoxylin and Eosin (H&E) staining for general morphology and TUNEL staining for apoptosis detection.[1]
-
Molecular Analysis: Harvest heart tissue for Western blotting to assess protein expression and qRT-PCR for mRNA expression levels of inflammatory and apoptotic markers.[1]
-
In Vitro Model of Anoxia/Reoxygenation in Cardiomyocytes
This protocol describes the induction of anoxia/reoxygenation (A/R) injury in cultured neonatal rat cardiomyocytes to mimic I/R injury at the cellular level.
Materials:
-
Neonatal rat cardiomyocytes
-
Cell culture medium (e.g., DMEM)
-
Anoxia chamber or incubator with controlled gas mixture (e.g., 95% N₂, 5% CO₂)
-
This compound
Procedure:
-
Cell Culture: Isolate and culture neonatal rat cardiomyocytes according to standard protocols.
-
Anoxia: To induce anoxia, replace the normal culture medium with a glucose-free, serum-free medium and place the cells in an anoxia chamber for a specified period (e.g., 3 hours).[1]
-
Treatment: During the anoxic period or at the onset of reoxygenation, treat the cells with different concentrations of this compound or vehicle.
-
Reoxygenation: After the anoxic period, replace the anoxic medium with normal culture medium and return the cells to a normoxic incubator for a specified reoxygenation period (e.g., 3 hours).[1]
-
Outcome Assessment: Assess cellular injury and the effects of this compound through various assays, including:
-
Cell Viability/Apoptosis Assays: Use flow cytometry with Annexin V/PI staining to quantify apoptosis.[1]
-
Western Blotting: Analyze the expression of key signaling proteins (e.g., p-P38, p-JNK, p-ERK, NF-κB) and apoptotic markers.[1]
-
qRT-PCR: Measure the mRNA levels of inflammatory cytokines (e.g., IL-1β, IL-6).[1]
-
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of this compound in mitigating myocardial ischemia-reperfusion injury. Its specific mechanism of action, targeting the central inflammatory hub MyD88, offers a focused approach to dampening the detrimental inflammatory cascade that characterizes this condition. The significant reduction in infarct size, preservation of cardiac function, and modulation of key inflammatory and apoptotic pathways in animal models are highly encouraging.
Future research should focus on several key areas. Further dose-response studies and investigation into the optimal timing of administration will be crucial for clinical translation. Long-term studies are needed to assess the impact of this compound on chronic cardiac remodeling and the development of heart failure post-myocardial infarction. Additionally, exploring the potential of this compound in combination with other cardioprotective strategies could lead to synergistic therapeutic effects. As a novel MyD88 inhibitor, this compound holds considerable promise as a future therapy to improve outcomes for patients undergoing reperfusion for acute myocardial infarction.
References
- 1. Inhibition of MyD88 by a novel inhibitor reverses two-thirds of the infarct area in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
The MyD88 Inhibitor TJ-M2010-5: A Novel Strategy to Mitigate Pyroptosis in Hepatic Ischemia-Reperfusion Injury
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Hepatic ischemia-reperfusion injury (IRI) is a significant cause of morbidity and mortality in liver transplantation and major liver surgery. A growing body of evidence implicates pyroptosis, a pro-inflammatory form of programmed cell death, as a critical driver of the inflammatory cascade in hepatic IRI. This whitepaper details the mechanism of action and therapeutic potential of TJ-M2010-5, a novel small molecule inhibitor of Myeloid Differentiation primary response 88 (MyD88), in protecting against hepatic IRI by specifically suppressing pyroptosis.[1][2] Through the inhibition of the Toll-like receptor 4 (TLR4)/MyD88 signaling pathway, this compound effectively reduces the activation of the NLRP3 inflammasome, subsequent caspase-1 activation, and pyroptotic cell death, offering a promising new avenue for therapeutic intervention.[1][2]
Introduction: The Challenge of Hepatic Ischemia-Reperfusion Injury
Hepatic IRI is an unavoidable consequence of procedures requiring temporary cessation of blood flow to the liver. The subsequent reperfusion, while necessary to restore oxygen supply, paradoxically triggers an acute inflammatory response, leading to significant hepatocellular damage.[1][3] This sterile inflammation is characterized by the release of danger-associated molecular patterns (DAMPs), which activate innate immune cells and culminate in liver dysfunction and potential organ failure.[1][3][4]
Pyroptosis: A Key Mediator of Inflammation in Hepatic IRI
Pyroptosis is an inflammatory form of programmed cell death initiated by inflammasomes.[3][5] In the context of hepatic IRI, DAMPs released from damaged cells activate the TLR4 signaling pathway.[2] This activation leads to a cascade of events, centrally involving the adaptor protein MyD88, which promotes the nuclear translocation of NF-κB.[2][6] NF-κB, in turn, upregulates the expression of pro-inflammatory cytokines and components of the NLRP3 inflammasome.[2][3]
The assembled NLRP3 inflammasome activates Caspase-1, which serves two primary functions: it cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms, and it cleaves Gasdermin D (GSDMD).[3][7][8] The N-terminal fragment of GSDMD oligomerizes and inserts into the cell membrane, forming pores that lead to cell swelling, lysis, and the release of inflammatory cellular contents, thereby amplifying the inflammatory response.[3][4][7]
This compound: A Targeted MyD88 Inhibitor
This compound is a novel, small-molecule inhibitor designed to specifically target the Toll/interleukin-1 receptor (TIR) domain of MyD88, preventing its homodimerization.[9][10] This action effectively blocks downstream signaling from TLRs, including TLR4, thus inhibiting the activation of NF-κB and subsequent inflammatory pathways.[6][10] Previous studies have demonstrated its protective effects in various inflammatory conditions, including colitis-associated cancer and acute liver injury.[6][11][12] Recent research has now elucidated its specific role in suppressing pyroptosis during hepatic IRI.[1][2]
Preclinical Evidence: this compound Attenuates Hepatic IRI
In a murine model of segmental (70%) warm hepatic ischemia-reperfusion injury, administration of this compound demonstrated significant hepatoprotective effects.[1][2]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the key quantitative findings from the pivotal study, demonstrating the impact of this compound on liver injury and pyroptosis markers.
Table 1: Liver Function and Injury Markers
| Group | Serum ALT (U/L) | Serum AST (U/L) | Suzuki's Histological Score |
| Sham | Low | Low | Low |
| IRI | Significantly Increased | Significantly Increased | Significantly Increased |
| IRI + this compound | Significantly Decreased vs. IRI | Significantly Decreased vs. IRI | Significantly Decreased vs. IRI |
| Data abstracted from findings indicating this compound improved liver function and reduced hepatocellular injury.[2] |
Table 2: Key Pyroptosis-Related Protein Expression in Liver Tissue
| Group | TLR4 Expression | MyD88 Expression | Nuclear NF-κB p65 | Cleaved Caspase-1 | Cleaved GSDMD |
| Sham | Baseline | Baseline | Baseline | Baseline | Baseline |
| IRI | Upregulated | Upregulated | Increased | Increased | Increased |
| IRI + this compound | Significantly Reduced vs. IRI | Significantly Reduced vs. IRI | Decreased vs. IRI | Decreased vs. IRI | Decreased vs. IRI |
| Data abstracted from findings showing this compound inhibits the TLR4/MyD88/NF-κB pathway and downstream pyroptosis effectors.[2] |
Table 3: Inflammatory Cytokine Levels in Serum
| Group | Serum IL-1β | Serum IL-18 |
| Sham | Low | Low |
| IRI | Significantly Increased | Significantly Increased |
| IRI + this compound | Significantly Decreased vs. IRI | Significantly Decreased vs. IRI |
| Data abstracted from the study's findings on inflammatory markers.[1][2] |
Signaling Pathway and Experimental Workflow
The TLR4/MyD88/Pyroptosis Signaling Pathway
The following diagram illustrates the signaling cascade leading to pyroptosis in hepatic IRI and the specific point of intervention for this compound.
Caption: this compound inhibits MyD88, blocking pyroptosis.
Experimental Research Workflow
The diagram below outlines the workflow used to evaluate the efficacy of this compound in both in vivo and in vitro models.
References
- 1. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new pyroptosis-related signature for predicting the immune status and injury of liver ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyroptosis in Liver Disease: New Insights into Disease Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Pyroptosis and Autophagy in Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short-term use of MyD88 inhibitor this compound prevents d-galactosamine/lipopolysaccharide-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyroptosis: A Newly Discovered Therapeutic Target for Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ischemia reperfusion injury induces pyroptosis and mediates injury in steatotic liver thorough Caspase 1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeting of MyD88 Homodimerization by Novel Synthetic Inhibitor this compound in Preventing Colitis-Associated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound, A self-developed MyD88 inhibitor, attenuates liver fibrosis by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
TJ-M2010-5: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TJ-M2010-5 is a novel, synthetic small-molecule inhibitor of Myeloid differentiation primary response 88 (MyD88), a critical adaptor protein in the Toll-like receptor (TLR) signaling pathway. By selectively binding to the Toll/Interleukin-1 receptor (TIR) domain of MyD88, this compound effectively disrupts its homodimerization, a crucial step for downstream signal transduction. This inhibitory action modulates inflammatory responses and has shown therapeutic potential in various preclinical models of inflammatory diseases and cancer. This document provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound.
Chemical Structure and Properties
This compound, chemically known as 3-(4-(4-benzylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl)) propanamide, is a small molecule with a molecular weight of 406.55 g/mol and the chemical formula C23H26N4OS.[1] The compound was designed and synthesized at the Academy of Pharmacy, Tongji Medical College, Huazhong University of Science and Technology.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-(4-(4-benzylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl)) propanamide | [2] |
| Molecular Formula | C23H26N4OS | [1] |
| Molecular Weight | 406.55 g/mol | [1] |
| Patent Number | PCT/CN2012/070811 | [2][3] |
Synthesis of this compound
The general synthesis pathways for this compound have been outlined in scientific literature.[2] While the detailed supplementary methods are referenced in the original publication, the general approach involves a multi-step chemical synthesis process, likely culminating in the formation of the final propanamide derivative. The synthesis was developed at the Academy of Pharmacy, Tongji Medical College, Huazhong University of Science and Technology.[2][3]
Mechanism of Action: Inhibition of MyD88 Homodimerization
This compound functions as a targeted inhibitor of the MyD88 signaling pathway.[1][4][5][6] MyD88 is a key adaptor protein for most Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Upon ligand binding to these receptors, MyD88 is recruited and forms a homodimer through its TIR domain. This dimerization is essential for the recruitment of downstream signaling molecules, ultimately leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[2][7]
This compound is designed to specifically bind to the TIR domain of MyD88, thereby sterically hindering its ability to form a homodimer.[1][2][4][5][6][7] This disruption of MyD88 dimerization effectively blocks the entire downstream signaling cascade.
Caption: Mechanism of this compound action.
Biological Activity and Therapeutic Potential
This compound has demonstrated significant biological activity in a variety of in vitro and in vivo models, highlighting its potential as a therapeutic agent for a range of conditions.
Anti-inflammatory Effects
By inhibiting the TLR/MyD88 signaling pathway, this compound effectively reduces the production of pro-inflammatory cytokines and chemokines.[2][7] Studies have shown that treatment with this compound leads to a significant decrease in the levels of TNF-α, IL-6, G-CSF, MIP-1β, TGF-β1, IL-11, IL-17A, IL-22, and IL-23.[2][7] This broad anti-inflammatory profile suggests its utility in treating inflammatory disorders.
Colitis-Associated Colorectal Cancer (CAC)
In a mouse model of azoxymethane/dextran sodium sulfate (AOM/DSS)-induced CAC, administration of this compound significantly reduced colitis and completely prevented the development of CAC.[2][7] Treated mice exhibited reduced body mass loss and 0% mortality compared to 53% in the control group.[7] The treatment also decreased cell proliferation and increased apoptosis in the colon tissue.[7]
Table 2: Effect of this compound on Cytokine Levels in a CAC Mouse Model
| Cytokine | Effect of this compound Treatment | Reference |
| TNF-α | Statistically significant decrease | [5] |
| IL-6 | Statistically significant decrease | [5] |
| G-CSF | Statistically significant decrease | [5] |
| MIP-1β | Statistically significant decrease | [5] |
| IL-11 | Statistically significant decrease | [5] |
| IL-17A | Statistically significant decrease | [5] |
| IL-22 | Statistically significant decrease | [5] |
| IL-23 | Statistically significant decrease | [5] |
| TGF-β1 | Statistically significant decrease at 7 weeks | [5] |
Myocardial Ischemia/Reperfusion Injury (MIRI)
This compound has shown protective effects in a murine model of MIRI.[3] The inhibitor improved cardiac function, reduced cardiomyocyte apoptosis, and decreased the secretion of IL-1β, IL-6, and TNF-α.[3]
Cerebral Ischemia-Reperfusion Injury (CIRI)
As a potential CNS drug candidate, this compound has been shown to attenuate acute cerebral ischemia-reperfusion injury.[8][9] In a mouse model, treatment with this compound reduced cerebral infarction volume by approximately 80%.[9] It also decreased neuronal loss and apoptosis, inhibited the infiltration of peripheral myeloid cells, and suppressed the activation of microglia.[9] These effects are mediated through the inhibition of the MyD88/NF-κB and ERK signaling pathways.[8][9]
Caption: Experimental workflow for CIRI studies.
Lupus-Like Immune Disorders
In vitro studies using a lupus-like B cell model have demonstrated that this compound can correct immune disorders.[10] It was found to inhibit the overactivation, proliferation, and differentiation of B cells into plasma cells, as well as the overproduction of autoantibodies and cytokines.[10] These effects are attributed to the blockage of the TLR7/MyD88/NF-κB and TLR7/MyD88/MAPK signaling pathways.[10]
Experimental Protocols
Detailed experimental protocols are available in the supplementary materials of the cited publications. A general overview of key methodologies is provided below.
In Vitro MyD88 Homodimerization Assay
HEK293 cells are co-transfected with plasmids expressing FLAG-tagged and HA-tagged MyD88.[7] Following treatment with varying concentrations of this compound, cell lysates are subjected to co-immunoprecipitation using anti-FLAG antibodies. The presence of HA-MyD88 in the immunoprecipitate is then detected by western blotting, with a reduction indicating inhibition of dimerization.[7]
In Vivo Animal Models
-
Colitis-Associated Cancer (CAC): The AOM/DSS model is commonly used.[2] Mice are administered a single intraperitoneal injection of AOM followed by cycles of DSS in their drinking water to induce colitis and subsequent tumor formation. This compound or a vehicle control is administered throughout the study period.[2]
-
Myocardial Ischemia/Reperfusion Injury (MIRI): MIRI is induced in mice by ligating the left anterior descending coronary artery for a defined period, followed by reperfusion.[3] this compound is typically administered prior to or during the reperfusion phase.[3]
-
Cerebral Ischemia-Reperfusion Injury (CIRI): The middle cerebral artery occlusion (MCAO) model is frequently employed.[8][9] A filament is used to occlude the middle cerebral artery for a specific duration, followed by its withdrawal to allow reperfusion. This compound is administered at various time points relative to the ischemic event.[8][9]
Analysis of Inflammatory Markers
Cytokine and chemokine levels in serum or tissue homogenates are quantified using multiplex bead-based immunoassays (e.g., Luminex) or enzyme-linked immunosorbent assays (ELISA).[2][3][5]
Western Blotting
Standard western blotting techniques are used to assess the protein expression and phosphorylation status of key signaling molecules in the MyD88 pathway, including MyD88, IRAKs, TRAF6, NF-κB, and MAPKs (e.g., ERK, JNK, p38).[3]
Immunohistochemistry and Immunofluorescence
These techniques are utilized to visualize and quantify cellular changes in tissues, such as cell proliferation (e.g., Ki-67 staining), apoptosis (e.g., TUNEL assay), and the infiltration of immune cells (e.g., F4/80 for macrophages, MPO for neutrophils).[3][8]
Conclusion
This compound is a promising small-molecule inhibitor of MyD88 with a well-defined mechanism of action. Its ability to disrupt MyD88 homodimerization and consequently block TLR/MyD88 signaling provides a strong rationale for its development as a therapeutic agent for a wide range of inflammatory diseases and cancers. The preclinical data summarized herein demonstrate its potent anti-inflammatory and disease-modifying effects, warranting further investigation and clinical development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Inhibition of MyD88 by a novel inhibitor reverses two-thirds of the infarct area in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Targeting of MyD88 Homodimerization by Novel Synthetic Inhibitor this compound in Preventing Colitis-Associated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway [frontiersin.org]
- 10. This compound, a novel MyD88 inhibitor, corrects R848-induced lupus-like immune disorders of B cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Effects of TJ-M2010-5 on Pro-Inflammatory Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel synthetic inhibitor, TJ-M2010-5, and its targeted effects on the production of key pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). This compound is a first-in-class inhibitor that specifically targets the homodimerization of the Myeloid Differentiation Primary Response 88 (MyD88) protein, a critical adaptor in inflammatory signaling pathways.[1][2][3] This document details the mechanism of action, summarizes quantitative data from pivotal studies, outlines experimental protocols, and visualizes the core signaling pathways and workflows.
Core Mechanism of Action: Inhibition of MyD88 Homodimerization
This compound was specifically designed to bind to the Toll/Interleukin-1 receptor (TIR) domain of the MyD88 protein.[1][2][3] This binding physically obstructs the self-association (homodimerization) of MyD88 molecules, which is an essential activation step in the signaling cascade initiated by Toll-like receptors (TLRs, with the exception of TLR3) and the IL-1 receptor family.[4]
Under normal inflammatory stimuli, the activation of these receptors leads to the recruitment and dimerization of MyD88. This event triggers a downstream cascade involving the phosphorylation of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) and subsequent activation of MAPKs (mitogen-activated protein kinases) like Erk1/2 and p38, as well as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[1][4][5][6] These transcription factors then translocate to the nucleus to drive the expression of a host of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.[4]
By preventing the initial MyD88 dimerization, this compound effectively shuts down this entire signaling cascade, leading to a significant reduction in the production of these key cytokines.
Quantitative Data on Cytokine Inhibition
Multiple in vivo and in vitro studies have demonstrated the potent inhibitory effects of this compound on TNF-α, IL-6, and IL-1β production across various disease models.
Table 1: Summary of In Vivo Efficacy of this compound
| Disease Model | Species | Cytokine Measured | Tissue/Fluid | Result | Reference |
|---|---|---|---|---|---|
| Colitis-Associated Cancer (AOM/DSS) | Mouse | TNF-α, IL-6 | Colon Tissue, Serum | Statistically significant decrease in cytokine production. | [1][2][3] |
| Cerebral Ischemia-Reperfusion (MCAO) | Mouse | TNF-α, IL-1β, IL-6 | Brain Tissue | Significant downregulation of both mRNA and protein levels. | [5][6] |
| Myocardial Ischemia-Reperfusion | Mouse | IL-1β, IL-6, TNF-α | Heart Tissue | Marked reduction in cytokine secretion. | [4] |
| Hepatic Ischemia-Reperfusion | Mouse | IL-1β | Liver Tissue | Suppression of pyroptosis and associated IL-1β release. |[7][8] |
Table 2: Summary of In Vitro Efficacy of this compound
| Cell Type | Stimulant | Cytokine Measured | Result | Reference |
|---|---|---|---|---|
| RAW 264.7 Macrophages | LPS | IL-6, IL-1β, TNF-α | Significant downregulation of mRNA expression. | [9] |
| BV-2 Microglia | LPS | TNF-α, IL-6 | Inhibition of cytokine secretion. | [5] |
| BV-2 Microglia | OGD/R | TNF-α, IL-6 | Inhibition of cytokine secretion. | [5] |
| B Cells | R848 (TLR7 agonist) | General Cytokines | Inhibition of cytokine overproduction in a lupus-like model. |[10] |
Detailed Experimental Protocols
The following sections describe the methodologies used in key studies to evaluate the efficacy of this compound.
3.1. Animal Models
-
Colitis-Associated Cancer (CAC) Model:
-
Induction: C57BL/6 mice receive a single intraperitoneal (i.p.) injection of azoxymethane (AOM, 10 mg/kg).
-
Inflammation: Five days later, mice are given 2.5% dextran sodium sulfate (DSS) in their drinking water for five days to induce colitis, followed by 16 days of regular water. This DSS cycle is repeated two more times.
-
Treatment: this compound is administered daily via i.p. injection, starting two days before the first DSS administration and continuing throughout the 10-week observation period.[1][2][3]
-
-
Cerebral Ischemia-Reperfusion Injury (CIRI) Model:
-
Induction: Anesthesia is induced in mice, and the middle cerebral artery is occluded (MCAO) using a filament to induce ischemia.
-
Reperfusion: After a set period (e.g., 60 minutes), the filament is withdrawn to allow reperfusion.
-
Treatment: this compound (e.g., 15 mg/kg) is administered, often intravenously, at the onset of reperfusion.[5][6]
-
3.2. In Vitro Assays
-
Cell Culture and Stimulation:
-
RAW 264.7 or BV-2 cells are cultured in standard DMEM with 10% FBS.
-
For inflammatory stimulation, cells are pre-treated with various concentrations of this compound (e.g., 10-40 µM) for a specified duration (e.g., 6 hours).[3][9]
-
Subsequently, cells are stimulated with Lipopolysaccharide (LPS, e.g., 100 ng/mL) for several hours to induce cytokine production.[3][9]
-
Alternatively, for ischemia modeling, cells undergo Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) .[5]
-
3.3. Cytokine Quantification
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Tissue homogenates or cell culture supernatants are collected.
-
Samples are added to 96-well plates pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α).
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, and the resulting colorimetric change is measured with a plate reader. The concentration is determined by comparison to a standard curve.[5][6]
-
-
Real-Time Quantitative PCR (RT-qPCR):
-
Total RNA is extracted from cells or tissues.
-
RNA is reverse-transcribed into cDNA.
-
qPCR is performed using primers specific for Tnf-α, Il-6, Il-1β, and a housekeeping gene (e.g., Gapdh).
-
Relative mRNA expression is calculated using the ΔΔCt method.[5]
-
3.4. Mechanism Validation
-
Co-Immunoprecipitation (Co-IP):
-
HEK293 cells are co-transfected with plasmids expressing Flag-tagged MyD88 and HA-tagged MyD88.
-
Cells are treated with varying doses of this compound.
-
Cell lysates are incubated with an anti-HA antibody to pull down HA-MyD88 and any interacting proteins.
-
The immunoprecipitated complex is analyzed by Western blot using an anti-Flag antibody to detect the presence of co-precipitated Flag-MyD88. A reduction in the Flag-MyD88 signal indicates inhibition of dimerization.[1]
-
Conclusion
This compound is a potent and specific inhibitor of the MyD88 signaling pathway. By preventing the crucial MyD88 homodimerization step, it effectively abrogates the downstream activation of NF-κB and MAPK pathways, leading to a robust and consistent reduction in the production of the pro-inflammatory cytokines TNF-α, IL-6, and IL-1β. The extensive data from diverse in vivo and in vitro models of inflammatory disease underscore its significant therapeutic potential. For drug development professionals, this compound represents a promising candidate for treating a wide range of conditions driven by MyD88-dependent inflammation, including autoimmune diseases, ischemia-reperfusion injuries, and certain cancers.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Targeting of MyD88 Homodimerization by Novel Synthetic Inhibitor this compound in Preventing Colitis-Associated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of MyD88 by a novel inhibitor reverses two-thirds of the infarct area in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway [frontiersin.org]
- 7. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MyD88 inhibitor this compound alleviates spleen impairment and inflammation by inhibiting the PI3K/miR-136-5p/AKT3 pathway in the early infection of Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a novel MyD88 inhibitor, corrects R848-induced lupus-like immune disorders of B cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of TJ-M2010-5 in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
TJ-M2010-5 is a novel, small-molecule inhibitor of Myeloid Differentiation primary response 88 (MyD88), a critical adaptor protein in the Toll-like receptor (TLR) signaling pathway. By binding to the Toll-interleukin 1 receptor (TIR) domain of MyD88, this compound effectively blocks its homodimerization, thereby inhibiting downstream inflammatory cascades mediated by NF-κB and ERK.[1][2] These application notes provide a comprehensive overview of the in vivo administration of this compound in various mouse models of inflammatory diseases, including colitis-associated cancer (CAC), cerebral ischemia-reperfusion injury (CIRI), hepatic ischemia-reperfusion injury (IRI), and myocardial ischemia/reperfusion injury (MIRI). Detailed protocols, dosage information, and data presentation are included to guide researchers in their preclinical studies.
Mechanism of Action
This compound targets the MyD88-dependent signaling pathway, which is a cornerstone of the innate immune response. Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs recruit MyD88, leading to the activation of downstream transcription factors such as NF-κB and the production of pro-inflammatory cytokines.[2][3] this compound disrupts this cascade at a crucial early step, offering a promising therapeutic strategy for a range of inflammatory conditions.[1][2]
Quantitative Data Summary
The following tables summarize the reported in vivo administration protocols and efficacy of this compound in various mouse models.
Table 1: In Vivo Administration Protocols for this compound in Mice
| Mouse Model | Strain | Dosage | Administration Route | Frequency & Duration | Vehicle | Reference |
| Colitis-Associated Cancer (CAC) | Female Balb/c | 50 mg/kg | Intraperitoneal (i.p.) | Daily for 10 weeks | Not specified | [1][4] |
| Cerebral Ischemia-Reperfusion Injury (CIRI) | Male C57BL/6 | 15 mg/kg | Intravenous (i.v.) | Single dose at reperfusion | Not specified | [5][6] |
| Hepatic Ischemia-Reperfusion Injury (IRI) | Male BALB/c | Not specified | Intraperitoneal (i.p.) | Daily for 3 consecutive days before ischemia | Double-distilled water | [3] |
| Myocardial Ischemia/Reperfusion Injury (MIRI) | Not specified | Not specified | Not specified | Pretreatment | Not specified | [2] |
| Trichinella spiralis Infection | BALB/c | 30 mg/kg | Intraperitoneal (i.p.) | Daily for five consecutive days | Dissolved in DMSO | [7][8] |
Table 2: Summary of In Vivo Efficacy of this compound
| Mouse Model | Key Findings | Reference |
| Colitis-Associated Cancer (CAC) | Completely prevented CAC development; 0% mortality vs. 53% in control; reduced colitis and cell proliferation; decreased inflammatory cytokines (TNF-α, IL-6, etc.).[1][4] | [1][4] |
| Cerebral Ischemia-Reperfusion Injury (CIRI) | Reduced cerebral infarction volume by ~80%; decreased neuronal loss and apoptosis; inhibited neuroinflammation and microglial activation.[5][6][9] | [5][6][9] |
| Hepatic Ischemia-Reperfusion Injury (IRI) | Protected against hepatic IRI by downregulating the TLR4/MyD88 pathway and suppressing pyroptosis.[3][10] | [3][10] |
| Myocardial Ischemia/Reperfusion Injury (MIRI) | Improved cardiac function; reduced cardiomyocyte apoptosis; decreased inflammatory cytokine secretion.[2] | [2] |
| Trichinella spiralis Infection | Alleviated spleen impairment and inflammation.[7][8] | [7][8] |
Experimental Protocols
Colitis-Associated Cancer (CAC) Model
This protocol describes the induction of CAC in mice and subsequent treatment with this compound.[1][4]
Materials:
-
Female Balb/c mice (6-8 weeks old)
-
Azoxymethane (AOM)
-
Dextran sodium sulfate (DSS)
-
This compound
-
Appropriate vehicle for this compound
Procedure:
-
Induce colitis-associated cancer in mice using a combination of AOM and DSS.
-
Administer this compound at a dosage of 50 mg/kg via intraperitoneal injection.[1]
-
Begin treatment two days prior to the first DSS administration and continue daily throughout the 10-week observation period.[1]
-
Monitor mice for body weight loss and mortality.
-
At the end of the study, sacrifice the mice and collect colon tissue for analysis of cell proliferation, apoptosis, and inflammatory markers.
Cerebral Ischemia-Reperfusion Injury (CIRI) Model
This protocol details the induction of CIRI in mice and the neuroprotective effects of this compound.[5][6]
Materials:
-
Male C57BL/6 mice
-
This compound
-
Anesthesia
-
Surgical instruments for middle cerebral artery occlusion (MCAO)
Procedure:
-
Induce CIRI using the MCAO model to simulate ischemic stroke.
-
At the time of reperfusion (1 hour after MCAO), administer a single intravenous injection of this compound at a dosage of 15 mg/kg.[5]
-
Evaluate neurological deficit scores and cerebral infarction volumes.
-
Perform immunofluorescence staining to assess neuronal damage and apoptosis in the brain.
-
Analyze the expression of inflammatory cytokines, activation of microglia, and infiltration of peripheral myeloid cells to evaluate the anti-neuroinflammatory effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of MyD88 by a novel inhibitor reverses two-thirds of the infarct area in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting of MyD88 Homodimerization by Novel Synthetic Inhibitor this compound in Preventing Colitis-Associated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. MyD88 inhibitor this compound alleviates spleen impairment and inflammation by inhibiting the PI3K/miR-136-5p/AKT3 pathway in the early infection of Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: TJ-M2010-5 in a Murine Model of Colitis-Associated Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colitis-associated cancer (CAC) is a serious complication of inflammatory bowel disease (IBD). Chronic inflammation in the colon is a key driver of tumorigenesis in this context. The Toll-like receptor (TLR)/Myeloid differentiation primary response 88 (MyD88) signaling pathway is a critical mediator of inflammation and has been identified as a potential therapeutic target for CAC.[1][2] TJ-M2010-5 is a novel synthetic inhibitor designed to block the homodimerization of the MyD88 protein, thereby interfering with the downstream inflammatory signaling cascade.[1][2] This document provides detailed application notes and protocols for utilizing this compound in a well-established murine model of colitis-associated cancer induced by azoxymethane (AOM) and dextran sodium sulfate (DSS).
Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the Toll/interleukin-1 receptor (TIR) domain of the MyD88 protein. By binding to this domain, this compound prevents the homodimerization of MyD88, which is an essential step for the downstream activation of inflammatory signaling pathways.[1][2] This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, and subsequently suppresses the activation of signaling molecules like STAT3, which are implicated in cell proliferation and survival in CAC.[1][2][3][4] Furthermore, this compound has been shown to modulate the gut microbiota, which plays a significant role in the pathogenesis of colitis and CAC.[5]
Key Experimental Findings
Treatment with this compound in the AOM/DSS-induced murine model of colitis-associated cancer has demonstrated significant therapeutic efficacy. The key quantitative outcomes are summarized below.
Table 1: Effect of this compound on Survival and Tumor Development in AOM/DSS-induced CAC Model
| Parameter | Control Group (AOM/DSS) | This compound Treated Group (AOM/DSS + this compound) | Reference |
| Mortality Rate | 53% | 0% | [2][6][7] |
| Tumor Incidence | High | Completely Prevented | [2][6][7] |
| Body Mass Loss | Statistically Significant | Statistically Significantly Prevented | [2][6] |
Table 2: Cellular and Molecular Effects of this compound in Colon Tissue
| Parameter | Control Group (AOM/DSS) | This compound Treated Group (AOM/DSS + this compound) | Reference |
| Cell Proliferation (Ki67+ cells) | Increased | Decreased | [2] |
| Apoptosis | Decreased | Increased | [2] |
| Inflammatory Cytokine Production (e.g., TNF-α, IL-6) | Increased | Inhibited | [1][7] |
| Immune Cell Infiltration | Increased | Inhibited | [1][7] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound.
Caption: AOM/DSS-induced colitis-associated cancer model workflow.
Experimental Protocols
AOM/DSS-Induced Colitis-Associated Cancer Murine Model
This protocol describes the induction of CAC in mice using AOM and DSS.[8][9][10]
Materials:
-
Azoxymethane (AOM) (Sigma-Aldrich)
-
Dextran sodium sulfate (DSS), MW 36,000-50,000 (MP Biomedicals)
-
6-8 week old male C57BL/6 mice
-
Sterile saline (0.9% NaCl)
-
Animal weighing scale
-
Insulin syringes (28-30 gauge)
Procedure:
-
Acclimatization: Acclimate mice for at least one week before the start of the experiment.
-
AOM Injection (Day 0):
-
Weigh each mouse accurately.
-
Prepare a fresh solution of AOM in sterile saline at a concentration of 1 mg/mL.
-
Inject each mouse intraperitoneally (i.p.) with a single dose of AOM at 10-12.5 mg/kg body weight.
-
-
DSS Administration Cycles:
-
Week 2 (DSS Cycle 1): Replace regular drinking water with a 2-2.5% (w/v) DSS solution for 5-7 consecutive days. Monitor mice daily for weight loss, stool consistency, and signs of rectal bleeding.
-
Weeks 3-4 (Recovery): Provide regular drinking water for 14 days.
-
Week 5 (DSS Cycle 2): Administer 2-2.5% DSS in drinking water for 5-7 days.
-
Weeks 6-7 (Recovery): Provide regular drinking water for 14 days.
-
Week 8 (DSS Cycle 3): Administer 2-2.5% DSS in drinking water for 5-7 days.
-
-
This compound Administration:
-
Begin administration of this compound or vehicle control according to the specific experimental design (e.g., daily oral gavage), starting from Day 0 or as required.
-
-
Monitoring: Monitor mice throughout the experiment for body weight changes, clinical signs of colitis (diarrhea, rectal bleeding), and mortality.
-
Euthanasia and Tissue Collection (Week 10-12):
-
At the end of the experiment, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Dissect the entire colon from the cecum to the anus.
-
Measure the colon length.
-
Open the colon longitudinally and count the number and measure the size of visible tumors.
-
Collect colon tissue samples for histology, immunohistochemistry, western blotting, and fecal samples for microbiota analysis.
-
Immunohistochemistry for Ki67 and CD31
This protocol outlines the procedure for detecting cell proliferation (Ki67) and angiogenesis (CD31) in paraffin-embedded colon tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded colon tissue sections (5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Citrate buffer (10 mM, pH 6.0) for antigen retrieval
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies: anti-Ki67 and anti-CD31
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each) to distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in citrate buffer and heat in a water bath or pressure cooker at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with primary antibody (anti-Ki67 or anti-CD31) at the recommended dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS.
-
Apply DAB substrate and incubate until the desired stain intensity develops.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blot for Phosphorylated and Total STAT3
This protocol details the detection of phosphorylated STAT3 (p-STAT3) and total STAT3 in colon tissue lysates.[11][12]
Materials:
-
Colon tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
ECL western blotting substrate
-
Chemiluminescence detection system
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize colon tissue in RIPA buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (anti-p-STAT3 or anti-total STAT3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
For total STAT3, the membrane can be stripped and re-probed.
-
16S rRNA Sequencing and Analysis of Gut Microbiota
This protocol provides a general workflow for analyzing the gut microbiota composition from murine fecal samples.[2][5][13]
Materials:
-
Murine fecal samples, stored at -80°C
-
DNA extraction kit (e.g., QIAamp PowerFecal DNA Kit)
-
Primers for amplifying the V3-V4 or other variable regions of the 16S rRNA gene
-
High-fidelity DNA polymerase
-
PCR purification kit
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
-
Bioinformatics software for data analysis (e.g., QIIME, mothur)
Procedure:
-
Fecal DNA Extraction:
-
Extract genomic DNA from fecal samples using a commercial kit according to the manufacturer's instructions.
-
-
16S rRNA Gene Amplification:
-
Amplify the variable region (e.g., V3-V4) of the 16S rRNA gene by PCR using universal primers with sequencing adapters.
-
-
Library Preparation and Sequencing:
-
Purify the PCR products.
-
Perform library preparation and sequence the amplicons on a next-generation sequencing platform.
-
-
Bioinformatic Analysis:
-
Process the raw sequencing reads (quality filtering, demultiplexing, and chimera removal).
-
Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Perform taxonomic classification of OTUs/ASVs.
-
Analyze alpha diversity (e.g., Shannon, Simpson indices) and beta diversity (e.g., Bray-Curtis, UniFrac distances) to compare microbial community composition between experimental groups.
-
Identify differentially abundant taxa between the this compound treated and control groups.
-
Conclusion
This compound presents a promising therapeutic strategy for the prevention and treatment of colitis-associated cancer by targeting the pro-inflammatory TLR/MyD88 signaling pathway. The protocols and data presented here provide a comprehensive guide for researchers to investigate the efficacy and mechanism of action of this compound in a clinically relevant murine model of CAC. These studies can contribute to the development of novel therapies for patients with inflammatory bowel disease at high risk of developing colorectal cancer.
References
- 1. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbiota DNA isolation, 16S rRNA amplicon sequencing, and bioinformatic analysis for bacterial microbiome profiling of rodent fecal samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stat3: Friend or Foe in Colitis and Colitis-associated Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myeloid STAT3 promotes formation of colitis-associated colorectal cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 16S rRNA profiling and analysis of the fecal microbiome [bio-protocol.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Targeting of MyD88 Homodimerization by Novel Synthetic Inhibitor this compound in Preventing Colitis-Associated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Assessing TJ-M2010-5 Efficacy in Liver Fibrosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and liver failure. A key event in liver fibrogenesis is the activation of hepatic stellate cells (HSCs). TJ-M2010-5, a small molecule inhibitor of myeloid differentiation factor-88 (MyD88), has been identified as a promising therapeutic agent for liver fibrosis.[1][2] MyD88 is a critical adaptor protein in the Toll-like receptor (TLR) signaling pathway, which plays a significant role in inflammatory responses that drive liver fibrosis.[1][3] this compound has been shown to attenuate liver fibrosis by inhibiting the NF-κB pathway and modulating TGF-β1 signaling.[1][2]
These application notes provide detailed experimental protocols for assessing the in vivo and in vitro efficacy of this compound in preclinical models of liver fibrosis.
In Vivo Efficacy Assessment of this compound in a Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Mouse Model
This protocol describes the induction of liver fibrosis in mice using CCl₄ and subsequent treatment with this compound to evaluate its anti-fibrotic effects.
Experimental Workflow
Caption: In vivo experimental workflow for assessing this compound efficacy.
Materials and Reagents
-
8-week-old male C57BL/6 mice
-
Carbon tetrachloride (CCl₄)
-
Olive oil
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Reagents for serum analysis, histology, qPCR, and Western blotting
Experimental Protocol
-
Animal Acclimatization: Acclimatize mice for one week under standard laboratory conditions.
-
Animal Groups: Randomly divide mice into the following groups (n=8-10 per group):
-
Control Group: Olive oil injection + Vehicle administration.
-
CCl₄ Model Group: CCl₄ injection + Vehicle administration.
-
This compound Treatment Group: CCl₄ injection + this compound administration (e.g., 10 mg/kg, 30 mg/kg).
-
-
Induction of Liver Fibrosis: Induce liver fibrosis by intraperitoneal (i.p.) injection of CCl₄ (10% in olive oil, 2 μL/g body weight) twice a week for 8 weeks.[1]
-
Drug Administration: Administer this compound or vehicle daily via oral gavage, starting from the first week of CCl₄ injections.
-
Sample Collection: At the end of the 8-week period, euthanize the mice. Collect blood via cardiac puncture for serum analysis and perfuse the liver with saline before harvesting for histological and molecular analysis.
-
Serum Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver injury.
-
Histological Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding.
-
Stain 5 μm sections with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition.
-
Perform immunohistochemistry (IHC) for α-smooth muscle actin (α-SMA) to detect activated HSCs.
-
-
Molecular Analysis:
-
qPCR: Isolate total RNA from liver tissue and perform quantitative real-time PCR to measure the mRNA expression of fibrotic markers (e.g., Col1a1, Acta2 [α-SMA], Timp1) and inflammatory markers.
-
Western Blot: Extract total protein from liver tissue and perform Western blotting to determine the protein levels of α-SMA, Collagen I, and key proteins in the MyD88/NF-κB and TGF-β1/Smad signaling pathways.
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in CCl₄-Induced Liver Fibrosis
| Group | Serum ALT (U/L) | Serum AST (U/L) | Liver Collagen (% area) | α-SMA Positive Area (%) | Col1a1 mRNA (fold change) |
| Control | |||||
| CCl₄ Model | |||||
| This compound (10 mg/kg) | |||||
| This compound (30 mg/kg) |
In Vitro Efficacy Assessment of this compound in a TGF-β1-Stimulated Hepatic Stellate Cell Model
This protocol details the use of a human hepatic stellate cell line (LX-2) to investigate the direct anti-fibrotic effects of this compound.[1] The activation of HSCs is a central event in liver fibrosis.[4][5][6][7]
Experimental Workflow
Caption: In vitro experimental workflow for assessing this compound efficacy.
Materials and Reagents
-
Human hepatic stellate cell line (LX-2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Recombinant human TGF-β1
-
This compound
-
Reagents for cell proliferation assays, qPCR, Western blotting, and immunofluorescence.
Experimental Protocol
-
Cell Culture: Culture LX-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Experimental Groups:
-
Control Group: Vehicle treatment.
-
TGF-β1 Model Group: TGF-β1 stimulation (e.g., 5 ng/mL) + Vehicle.
-
This compound Treatment Group: TGF-β1 stimulation + this compound (various concentrations).
-
-
Treatment:
-
Seed LX-2 cells in appropriate culture plates.
-
After 24 hours, pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TGF-β1 for 24-48 hours to induce fibrogenic activation.
-
-
Cell Proliferation Assay: Assess cell proliferation using a CCK-8 or MTT assay to determine the effect of this compound on TGF-β1-induced HSC proliferation.
-
Molecular Analysis:
-
qPCR: Analyze the mRNA expression of COL1A1, ACTA2, and TIMP1.
-
Western Blot: Determine the protein levels of α-SMA, Collagen I, and key proteins in the MyD88/NF-κB and TGF-β1/Smad signaling pathways (e.g., p-p65, p-Smad2/3, BAMBI).[1]
-
-
Immunofluorescence: Stain cells for α-SMA to visualize the formation of stress fibers, a hallmark of HSC activation.
Data Presentation
Table 2: In Vitro Efficacy of this compound in TGF-β1-Stimulated LX-2 Cells
| Group | Cell Proliferation (OD450) | COL1A1 mRNA (fold change) | α-SMA Protein (relative density) | p-Smad2/3 Protein (relative density) |
| Control | ||||
| TGF-β1 | ||||
| TGF-β1 + this compound (low conc.) | ||||
| TGF-β1 + this compound (high conc.) |
This compound Mechanism of Action in Liver Fibrosis
This compound exerts its anti-fibrotic effects by inhibiting the MyD88-dependent NF-κB signaling pathway.[1][2] This inhibition leads to the upregulation of Bone Morphogenetic Protein and Activin Membrane-Bound Inhibitor (BAMBI), a pseudoreceptor that negatively regulates TGF-β signaling.[1] By upregulating BAMBI, this compound inhibits the phosphorylation of Smad2/3, thereby suppressing the expression of pro-fibrotic genes like Collagen I.[1]
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound in hepatic stellate cells.
References
- 1. This compound, A self-developed MyD88 inhibitor, attenuates liver fibrosis by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Short-term use of MyD88 inhibitor this compound prevents d-galactosamine/lipopolysaccharide-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Challenges of in vitro modelling of liver fibrosis [frontiersin.org]
- 5. Narrative review of in vitro experimental models of hepatic fibrogenesis - Chiabotto - Digestive Medicine Research [dmr.amegroups.org]
- 6. iris.unito.it [iris.unito.it]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Assays for MyD88 Inhibition by TJ-M2010-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid differentiation primary response 88 (MyD88) is a critical adaptor protein that plays a central role in the innate immune system. It functions downstream of Toll-like receptors (TLRs), with the exception of TLR3, and the interleukin-1 receptor (IL-1R) family.[1] Upon activation, MyD88 forms a homodimer and recruits downstream kinases, such as IL-1R-associated kinases (IRAKs), initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1.[1][2] This cascade culminates in the production of pro-inflammatory cytokines and chemokines.[2] Given its pivotal role, the TLR/MyD88 signaling pathway is a key driver of inflammation and a potential therapeutic target for various inflammatory diseases and cancers.[3]
TJ-M2010-5 is a novel small molecule inhibitor designed to target the Toll/Interleukin-1 receptor (TIR) domain of MyD88.[3][4] Its mechanism of action involves interfering with the homodimerization of MyD88, a crucial step for signal transduction.[3][4][5] These application notes provide detailed protocols for a series of in vitro assays to characterize and quantify the inhibitory effects of this compound on the MyD88 signaling pathway.
MyD88 Signaling Pathway Overview
The canonical MyD88-dependent signaling pathway is initiated by ligand binding to a TLR or IL-1R, which induces receptor dimerization. This conformational change allows the recruitment of MyD88 via homotypic TIR-TIR domain interactions. MyD88 then recruits IRAK4, which phosphorylates and activates IRAK1 and IRAK2.[6] The activated IRAK complex then interacts with TRAF6, leading to the activation of the TAK1 complex. TAK1 subsequently activates two major downstream branches: the IKK complex, which leads to NF-κB activation, and the mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, and p38).[7][8] this compound acts at the initial step by preventing MyD88 from forming the functional homodimer required for downstream signaling.
Application Note 1: Co-Immunoprecipitation Assay for MyD88 Homodimerization
Objective: To qualitatively and quantitatively assess the ability of this compound to inhibit the homodimerization of MyD88 in a cellular context.
Principle: Co-immunoprecipitation (Co-IP) is a technique used to study protein-protein interactions. In this assay, two differentially tagged versions of MyD88 (e.g., HA-MyD88 and Flag-MyD88) are co-expressed in a cell line like HEK293T. An antibody targeting one tag (e.g., anti-HA) is used to pull down its target protein and any associated partners. The presence of the second tagged protein (Flag-MyD88) in the immunoprecipitated complex is then detected by Western blotting. A reduction in the co-precipitated protein in the presence of this compound indicates inhibition of the interaction.[3][7]
References
- 1. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MyD88 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of MyD88 by a novel inhibitor reverses two-thirds of the infarct area in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel MyD88 inhibitor, corrects R848-induced lupus-like immune disorders of B cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytokine Measurement Following TJ-M2010-5 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
TJ-M2010-5 is a novel small molecule inhibitor that targets the Toll-like receptor (TLR)/Myeloid differentiation primary response 88 (MyD88) signaling pathway.[1][2] This pathway is a critical component of the innate immune system, and its activation leads to the production of a wide array of pro-inflammatory cytokines. By interfering with the homodimerization of the MyD88 adaptor protein, this compound effectively suppresses downstream signaling cascades, resulting in a significant reduction of inflammatory cytokine production.[1][2] This makes this compound a promising therapeutic candidate for a variety of inflammatory diseases and conditions, including colitis-associated cancer, cerebral ischemia-reperfusion injury, and obesity-related metabolic inflammation.[1][3][4]
These application notes provide a comprehensive protocol for the measurement of key inflammatory cytokines—Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β)—in biological samples following treatment with this compound, using a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Mechanism of Action: Inhibition of the MyD88 Signaling Pathway
This compound is designed to bind to the Toll/interleukin-1 receptor (TIR) domain of the MyD88 protein. This binding event sterically hinders the formation of MyD88 homodimers, which is a crucial step for the recruitment and activation of downstream signaling molecules such as Interleukin-1 Receptor-Associated Kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).[5][6] The inhibition of this signaling complex ultimately prevents the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB), which is responsible for orchestrating the gene expression of numerous pro-inflammatory cytokines.[7][8]
Caption: MyD88 signaling pathway and the inhibitory action of this compound.
Data Presentation: Cytokine Levels Post-TJ-M2010-5 Treatment
The following table summarizes the quantitative data from an in vitro study on bone marrow-derived macrophages (BMDMs). The cells were stimulated with lipopolysaccharide (LPS) and ATP to induce a strong inflammatory response, and the effect of this compound on the secretion of key cytokines was measured by ELISA.
| Treatment Group | IL-1β (pg/mL) | IL-18 (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control | ~25 | ~20 | ~150 | ~100 |
| LPS + ATP | ~300 | ~250 | ~1800 | ~2500 |
| LPS + ATP + this compound (10 µM) | ~150 | ~125 | ~900 | ~1200 |
| LPS + ATP + this compound (30 µM) | ~75 | ~60 | ~450 | ~600 |
| Data is approximated from Zou et al., 2022, and is intended for illustrative purposes.[3] |
Experimental Protocol: Sandwich ELISA for Cytokine Measurement
This protocol outlines the steps for a sandwich ELISA to quantify cytokine concentrations in cell culture supernatants.
Materials and Reagents
-
ELISA plate (96-well, high protein-binding capacity)
-
Capture Antibody (specific for the cytokine of interest, e.g., anti-mouse TNF-α)
-
Detection Antibody (biotinylated, specific for a different epitope on the cytokine)
-
Recombinant Cytokine Standard
-
Assay Diluent (e.g., PBS with 10% FBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
-
Multi-channel pipette
-
Adhesive plate sealers
Protocol Steps
-
Plate Coating:
-
Dilute the capture antibody to a final concentration of 1-4 µg/mL in a suitable coating buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the plate 2-3 times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Assay Diluent to each well to block non-specific binding sites.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent to generate a standard curve (e.g., 2000 pg/mL down to 15 pg/mL).
-
Aspirate the blocking solution and wash the plate 2-3 times with Wash Buffer.
-
Add 100 µL of the standards and samples (e.g., cell culture supernatants) to the appropriate wells. It is recommended to run all standards and samples in duplicate or triplicate.
-
Seal the plate and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Aspirate the samples and standards and wash the plate 4-5 times with Wash Buffer.
-
Dilute the biotinylated detection antibody to 0.5-2 µg/mL in Assay Diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Aspirate the detection antibody solution and wash the plate 4-5 times with Wash Buffer.
-
Dilute the Streptavidin-HRP conjugate in Assay Diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Seal the plate and incubate for 30 minutes at room temperature in the dark.
-
-
Signal Development and Measurement:
-
Aspirate the Streptavidin-HRP solution and wash the plate 5-7 times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a plate reader within 30 minutes of adding the Stop Solution.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Plot a standard curve of the cytokine concentration versus the mean absorbance for the standards.
-
Use the standard curve to determine the concentration of the cytokine in the unknown samples.
-
Caption: A simplified workflow for the sandwich ELISA protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway [frontiersin.org]
- 5. Role of a transductional-transcriptional processor complex involving MyD88 and IRF-7 in Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MYD88 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Improving the solubility of TJ-M2010-5 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TJ-M2010-5, a novel inhibitor of MyD88 homodimerization. The focus is on improving its solubility for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the Toll/Interleukin-1 receptor (TIR) domain of the myeloid differentiation primary response 88 (MyD88) protein.[1][2][3] By binding to this domain, this compound prevents the homodimerization of MyD88, which is a critical step in the downstream signaling cascade of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[4][5][6] This inhibition ultimately suppresses the activation of nuclear factor-κB (NF-κB) and the production of pro-inflammatory cytokines.[7][8]
Q2: I am having trouble dissolving this compound for my in vivo study. What are the recommended solvents and formulation protocols?
This compound is a poorly water-soluble compound.[3] Several protocols have been successfully used to prepare this compound for in vivo administration. The choice of vehicle can depend on the route of administration and the desired concentration. Below are some established methods:
-
For Intraperitoneal (i.p.) Injection: A common formulation involves a co-solvent system. For example, a clear solution can be achieved at a concentration of ≥ 2.5 mg/mL using a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Alternative for i.p. Injection: A suspension can be prepared at 2.5 mg/mL in a vehicle consisting of 10% DMSO and 90% (20% SBE-β-CD in Saline). This may require sonication to ensure a uniform suspension.[1]
-
For Oral Administration: A homogeneous suspension can be prepared using carboxymethyl cellulose sodium (CMC-Na).[3]
It is crucial to use fresh, high-quality solvents, as hygroscopic DMSO can negatively impact solubility.[1][3] Gentle heating and/or sonication can aid in dissolution, but care should be taken to avoid degradation of the compound.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation or phase separation of this compound solution upon standing. | The compound has limited stability in the prepared formulation. | Prepare the formulation fresh before each use. Store stock solutions at -80°C for long-term stability.[1] For working solutions, use immediately. |
| Difficulty achieving the desired concentration. | The solubility limit of this compound in the chosen vehicle has been exceeded. | Try the co-solvent system (DMSO/PEG300/Tween-80/Saline) which has been shown to achieve a clear solution at ≥ 2.5 mg/mL.[1] If a higher concentration is needed, further formulation development with other excipients may be necessary. |
| Inconsistent results between experiments. | Variability in the preparation of the dosing solution. | Standardize the formulation protocol. Ensure accurate measurement of all components and consistent use of sonication or heating if required. Prepare a fresh solution for each experiment to avoid degradation. |
| Observed toxicity or adverse effects in animal models. | Vehicle toxicity or high concentration of solubilizing agents. | Run a vehicle-only control group to assess the effects of the formulation components. If toxicity is observed, consider reducing the concentration of DMSO or other organic solvents, or explore alternative, less toxic solubilizing agents like cyclodextrins.[1] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection (Clear Solution)
Objective: To prepare a clear, injectable solution of this compound at a concentration of ≥ 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the this compound powder to the vehicle.
-
Vortex or sonicate the mixture until the compound is completely dissolved and the solution is clear.
-
Visually inspect the solution for any precipitation before administration.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 406.54 g/mol | [1] |
| In Vitro Solubility (DMSO) | 100 mg/mL (245.98 mM) | [1] |
| In Vivo Formulation 1 (Clear Solution) | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| In Vivo Formulation 2 (Suspension) | 2.5 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline) | [1] |
| Effective In Vivo Dose (Colitis-Associated Cancer Model) | 50 mg/kg, i.p. daily | [1] |
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Signaling pathway illustrating the inhibitory action of this compound on MyD88 homodimerization.
Experimental Workflow for In Vivo Solubility and Efficacy Testing
Caption: A generalized workflow for preparing and evaluating this compound in preclinical in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MyD88 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Targeting of MyD88 Homodimerization by Novel Synthetic Inhibitor this compound in Preventing Colitis-Associated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of MyD88 by a novel inhibitor reverses two-thirds of the infarct area in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with TJ-M2010-5 in cell culture
Technical Support Center: TJ-M2010-5
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their cell culture experiments involving this novel MyD88 inhibitor.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that specifically targets the Toll/Interleukin-1 receptor (TIR) domain of the myeloid differentiation primary response 88 (MyD88) adaptor protein.[1][2][3] By binding to this domain, it prevents the homodimerization of MyD88, which is a critical step for downstream signaling.[1][4] This action effectively blocks the Toll-like receptor (TLR)/MyD88 signaling pathway, leading to the inhibition of pro-inflammatory responses.[2][5] The most commonly studied pathway inhibited by this compound is the TLR4/MyD88/NF-κB signaling cascade.[5][6]
Q2: What is the recommended solvent and how should I store this compound?
A2: this compound is soluble in DMSO, with a reported solubility of up to 81 mg/mL.[2][3] It is insoluble in water.[3] For long-term storage, the powder form should be kept at -20°C for up to 3 years.[3] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[1][3]
Q3: What is a typical working concentration range for this compound in cell culture?
A3: The effective concentration of this compound can vary depending on the cell type and experimental conditions. Based on published studies, a typical working concentration ranges from 5 µM to 40 µM.[1][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: Which cell lines are suitable for experiments with this compound?
A4: this compound has been successfully used in a variety of cell lines, primarily those that express TLRs and utilize the MyD88 signaling pathway. These include macrophage-like cell lines, microglial cells, and transfected cell lines. See the table below for examples.
| Cell Line | Cell Type | Common Application | Reference(s) |
| RAW 264.7 | Murine Macrophage | LPS-induced inflammation studies | [1][4] |
| HEK293 | Human Embryonic Kidney | Co-transfection to study MyD88 dimerization | [1][4] |
| BMDMs | Bone Marrow-Derived Macrophages | Primary cell model for pyroptosis and inflammation | [5] |
| BV-2 | Murine Microglia | Neuroinflammation studies | [7] |
| SH-SY5Y | Human Neuroblastoma | Neurotoxicity and neuroprotection assays | [7] |
Section 2: Troubleshooting Guide
Q5: I am not observing the expected inhibitory effect on cytokine production (e.g., TNF-α, IL-6) after stimulating my cells with LPS. What could be the issue?
A5: A lack of inhibitory effect can stem from several factors related to the compound, the cells, or the experimental procedure. Follow this troubleshooting workflow to diagnose the problem.
Key Considerations:
-
Compound Preparation: Ensure DMSO is fresh and anhydrous, as moisture can reduce the solubility and stability of compounds.[3]
-
Cell Health: Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase. Stressed or senescent cells may not respond robustly to stimuli.[8]
-
Pre-incubation Time: Allow for sufficient pre-incubation time (typically 1-2 hours) with this compound before adding the TLR agonist to ensure the inhibitor has entered the cells and engaged its target.
-
Agonist Activity: The potency of TLR agonists like LPS can vary between lots. Always validate a new lot of agonist.
Q6: My results are highly variable between replicates and experiments. How can I improve reproducibility?
A6: Inconsistent results are a common challenge in cell culture.[9] For experiments involving TLR signaling, variability can be pronounced.[10][11]
-
Standardize Cell Culture Practices:
-
Cell Density: Plate cells at a consistent density for every experiment. Over-confluent or sparse cultures will respond differently.[8]
-
Passage Number: Use cells within a narrow passage number range, as high-passage cells can have altered phenotypes and signaling responses.
-
Media and Supplements: Use the same lot of media, serum, and supplements whenever possible to minimize reagent-based variability.
-
-
Control Experimental Parameters:
-
Timing: Perform pre-incubation, stimulation, and harvesting steps with precise and consistent timing for all samples.
-
Pipetting: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound and the agonist.
-
Plate Layout: Be mindful of edge effects on multi-well plates. Consider leaving outer wells empty or filling them with PBS to maintain humidity.
-
-
Reagent Consistency:
-
Agonist Preparation: Prepare a large batch of the TLR agonist stock solution, aliquot it, and store it frozen to ensure the same stimulus is used across multiple experiments.
-
Q7: I am observing increased cell death and poor morphology after treatment with this compound. Is the compound toxic?
A7: While this compound is designed to be a specific inhibitor, high concentrations of any small molecule can lead to off-target effects or cytotoxicity.[8]
-
Determine the Cytotoxic Threshold: It is crucial to perform a cell viability assay (e.g., MTT, CCK-8, or trypan blue exclusion) to determine the concentration range where this compound is non-toxic to your cells.[7] You should always work with concentrations well below the toxic threshold.
-
Solvent Toxicity: The vehicle, DMSO, can be toxic to cells at concentrations typically above 0.5-1%. Ensure your final DMSO concentration is consistent across all wells, including the vehicle control, and is kept as low as possible (ideally ≤0.1%).[8]
-
Differentiate Inhibition from Toxicity: A true inhibitory effect will reduce the specific output (e.g., cytokine level) without significantly impacting overall cell viability. If cell viability is compromised, the reduction in cytokine levels may simply be due to cell death rather than specific pathway inhibition.
Section 3: Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the volume of DMSO required to achieve a desired high-concentration stock (e.g., 10 mM or 20 mM).
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Aseptically add the calculated volume of anhydrous DMSO to the vial.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
-
Storage: Store aliquots at -80°C.[3]
Protocol 2: Assessing this compound Activity in RAW 264.7 Macrophages
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment:
-
Prepare serial dilutions of this compound in cell culture medium. Remember to prepare a vehicle control with the same final DMSO concentration.
-
Carefully remove the old medium from the cells and replace it with medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 1-2 hours at 37°C, 5% CO₂.
-
-
Stimulation:
-
Prepare a stock of LPS (a TLR4 agonist) in culture medium at a concentration known to elicit a robust response (e.g., 100 ng/mL).[1]
-
Add the LPS solution to all wells except for the unstimulated control wells.
-
Incubate for the desired time period (e.g., 6-24 hours) to allow for cytokine production.
-
-
Endpoint Analysis:
-
After incubation, centrifuge the plate to pellet any floating cells.
-
Carefully collect the supernatant for analysis.
-
Measure the concentration of target cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Protocol 3: Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate cells in a 96-well plate as you would for your primary experiment.
-
Treatment: Add serial dilutions of this compound (and a vehicle control) to the wells. Include a "no-cell" blank control.
-
Incubation: Incubate the plate for the same duration as your longest experimental endpoint (e.g., 24 hours).
-
Assay:
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank reading.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. selleckchem.com [selleckchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | this compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway [frontiersin.org]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisiting inconsistency in large pharmacogenomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nc3rs.org.uk [nc3rs.org.uk]
- 11. Cytokine Production Assays Reveal Discriminatory Immune Defects in Adults with Recurrent Infections and Noninfectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TJ-M2010-5 Concentration for Inhibiting LPS-Induced Inflammation
Welcome to the technical support center for TJ-M2010-5, a novel inhibitor of MyD88 homodimerization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound to inhibit lipopolysaccharide (LPS)-induced inflammation in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively binds to the Toll/Interleukin-1 receptor (TIR) domain of the myeloid differentiation primary response 88 (MyD88) protein.[1] This binding interferes with the homodimerization of MyD88, which is a critical step in the downstream signaling cascade of Toll-like receptors (TLRs), except for TLR3. By inhibiting MyD88 dimerization, this compound effectively blocks the TLR/MyD88 signaling pathway, leading to the downregulation of inflammatory responses.[1][2]
Q2: What is the optimal concentration of this compound to use for inhibiting LPS-induced inflammation in vitro?
A2: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, based on published studies, a good starting point for macrophage cell lines such as RAW 264.7 and bone marrow-derived macrophages (BMDMs) is in the range of 10-40 µM.[1][3] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental setup. A cell viability assay, such as the CCK-8 assay, should be performed to ensure that the chosen concentration does not induce cytotoxicity.[3][4]
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[2] For in vivo studies, specific formulations involving DMSO, PEG300, Tween-80, and saline have been described to achieve a clear solution.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] Stock solutions should be stored at -20°C or -80°C for long-term stability.[1] It is recommended to prepare fresh working solutions for each experiment.
Q4: Can this compound be used in in vivo models of inflammation?
A4: Yes, this compound has been successfully used in various mouse models of inflammation, including LPS-induced acute liver injury and colitis-associated cancer.[5] The route of administration is typically intraperitoneal (i.p.) injection.[1]
Q5: What are the expected downstream effects of this compound treatment in an LPS-stimulated model?
A5: Treatment with this compound is expected to inhibit the activation of key downstream signaling molecules in the TLR4/MyD88 pathway. This includes the reduced phosphorylation of MAPKs (p38, JNK, ERK) and the inhibition of nuclear factor-kappa B (NF-κB) nuclear translocation.[6][7] Consequently, a significant decrease in the production and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β should be observed.[6][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in experimental results | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding to minimize well-to-well variability. |
| Cell passage number too high. | Use cells within a consistent and low passage number range for all experiments. | |
| Incomplete dissolution of this compound. | Ensure the compound is fully dissolved in the stock solution. If necessary, use gentle warming or sonication. Prepare fresh working dilutions for each experiment. | |
| Low or no inhibitory effect of this compound | Suboptimal concentration of this compound. | Perform a dose-response curve to determine the optimal concentration for your cell type and LPS concentration. |
| Insufficient pre-incubation time. | Ensure cells are pre-incubated with this compound for an adequate time (e.g., 2 hours) before LPS stimulation to allow for cellular uptake and target engagement.[3] | |
| Degraded this compound. | Use a fresh aliquot of the stock solution. Verify the storage conditions of your stock. | |
| Cell toxicity observed | This compound concentration is too high. | Perform a cell viability assay (e.g., CCK-8 or MTT) to determine the maximum non-toxic concentration of this compound for your specific cell line.[3][4] |
| High concentration of DMSO in the final culture medium. | Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and that the vehicle control group is treated with the same concentration of DMSO. | |
| Difficulty dissolving this compound for in vivo use | Improper solvent mixture. | Follow the recommended formulation protocols carefully, adding each solvent sequentially and ensuring complete mixing at each step.[1] Sonication may be required for suspended solutions.[1] |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges of this compound for in vitro Experiments
| Cell Type | Application | Recommended Concentration Range | Reference |
| RAW 264.7 Macrophages | Inhibition of LPS-induced MyD88 signaling | Starting point of 10-40 µM | [1] |
| Bone Marrow-Derived Macrophages (BMDMs) | Inhibition of LPS- and ATP-induced pyroptosis | 10-30 µM | [3] |
| BV-2 Microglial Cells | Assessment of non-toxic concentrations | Up to 20 µM | [4] |
| HEK293 Cells (transfected) | Inhibition of MyD88 homodimerization | Up to 40 µM | [1] |
| B Cells | Prevention of proliferation and induction of apoptosis | 5-30 µM | [1] |
Table 2: LPS Concentration for in vitro Inflammation Models
| Cell Type | LPS Concentration | Incubation Time | Reference |
| RAW 264.7 Macrophages | 100 ng/mL | Not specified | [1] |
| Bone Marrow-Derived Macrophages (BMDMs) | 500 ng/mL | 6 hours (followed by ATP stimulation) | [3] |
| BV-2 Microglial Cells | 1 µg/mL | 24 hours | [4] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is to determine the non-toxic concentration range of this compound.
Materials:
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Your cell line of interest (e.g., RAW 264.7)
-
Complete culture medium
-
DMSO (for stock solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Prepare a serial dilution of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 40, 70 µM).[3] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 2 hours.[3]
-
Measure the absorbance at 450 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage relative to the vehicle control.
Cytokine Quantification (ELISA)
This protocol is for measuring the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
Materials:
-
ELISA kit for the cytokine of interest
-
Cell culture supernatants from your experiment
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Pre-treat your cells (e.g., BMDMs) with the desired non-toxic concentrations of this compound (e.g., 10 and 30 µM) for 2 hours.[3]
-
Stimulate the cells with LPS (e.g., 500 ng/mL) for the desired time (e.g., 6 hours).[3]
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris. Supernatants can be stored at -80°C if not used immediately.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Coating the plate with a capture antibody. b. Blocking the plate. c. Adding your standards and samples (supernatants). d. Adding a detection antibody. e. Adding an enzyme conjugate (e.g., streptavidin-HRP). f. Adding the substrate and stopping the reaction.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration in your samples based on the standard curve.
Western Blot for NF-κB Activation
This protocol is to assess the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
Nuclear and cytoplasmic extraction kit
-
Primary antibodies (NF-κB p65, Lamin B1 or Histone H3 for nuclear fraction, GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibodies
-
Protein lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
ECL substrate
Procedure:
-
Culture and treat your cells with this compound and LPS as described in the ELISA protocol.
-
Following treatment, wash the cells with ice-cold PBS.
-
Isolate the nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's protocol.[3]
-
Determine the protein concentration of each fraction using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
To ensure proper fractionation, probe separate blots with antibodies against a nuclear marker (Lamin B1 or Histone H3) and a cytoplasmic marker (GAPDH).
-
Quantify the band intensities using densitometry software. An increase in NF-κB p65 in the nuclear fraction indicates activation, which should be inhibited by this compound.[3]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting of MyD88 Homodimerization by Novel Synthetic Inhibitor this compound in Preventing Colitis-Associated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of MyD88 by a novel inhibitor reverses two-thirds of the infarct area in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel MyD88 inhibitor, corrects R848-induced lupus-like immune disorders of B cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of TJ-M2010-5 in DMSO at -20°C
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of the MyD88 inhibitor, TJ-M2010-5, when stored in Dimethyl Sulfoxide (DMSO) at -20°C.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
A1: Based on manufacturer recommendations, stock solutions of this compound in DMSO can be stored for up to one year at -20°C.[1] For longer-term storage of up to two years, -80°C is recommended.[1] It is also advised to protect the solution from light and store it under a nitrogen atmosphere to minimize degradation.[1]
Q2: Why is there conflicting information from different suppliers regarding storage duration at -20°C?
A2: Variations in supplier recommendations (e.g., one month vs. one year) can arise from differences in their internal stability testing protocols, the purity of the compound, and the specific formulation of the DMSO solution. To ensure the integrity of your experiments, it is best to adhere to the storage guidelines provided by the specific supplier from whom you purchased the compound or conduct your own stability assessment.
Q3: How many times can I freeze-thaw my this compound DMSO stock solution?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles.[2] Each cycle can introduce moisture into the hygroscopic DMSO, potentially leading to compound precipitation and degradation. The best practice is to aliquot the stock solution into single-use volumes upon preparation.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is crucial to use a fresh, high-purity, anhydrous grade of DMSO to minimize the introduction of water, which can affect the solubility and stability of the compound.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is a small molecule inhibitor of Myeloid differentiation primary response 88 (MyD88). It functions by binding to the Toll/Interleukin-1 receptor (TIR) domain of MyD88, which interferes with its homodimerization. This, in turn, disrupts the downstream signaling of Toll-like receptors (TLRs).[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or inconsistent activity of this compound in assays. | Compound degradation due to improper storage. | - Verify that the stock solution has been stored at -20°C or -80°C for the recommended duration.- Avoid repeated freeze-thaw cycles by using single-use aliquots.- If stability is a concern, perform a stability check using HPLC-MS (see Experimental Protocols). |
| Precipitation observed in the DMSO stock solution upon thawing. | - Introduction of water into the DMSO stock.- The concentration of the stock solution is too high. | - Ensure that fresh, anhydrous DMSO was used for preparation.- Allow the vial to warm to room temperature before opening to prevent condensation.- If precipitation persists, gently warm and sonicate the solution to aid in redissolution.[1] |
| Inconsistent results between different aliquots of the same stock solution. | - Uneven dissolution of the compound when preparing the initial stock.- Degradation of some aliquots due to improper handling. | - Ensure the compound is fully dissolved in DMSO during stock preparation, using sonication if necessary.[1]- Store all aliquots under the same conditions and protect them from light. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method for determining the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
1. Materials:
- This compound powder
- Anhydrous, high-purity DMSO
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other suitable mobile phase modifier)
- HPLC system with a C18 column
- Mass spectrometer
2. Stock Solution Preparation:
- Accurately weigh a known amount of this compound powder.
- Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
- Aliquot the stock solution into multiple small-volume, amber vials, and seal tightly.
3. Time-Point Analysis:
- Time 0: Immediately after preparation, take one aliquot for initial analysis.
- Store the remaining aliquots at -20°C, protected from light.
- At designated time points (e.g., 1, 3, 6, 9, and 12 months), remove one aliquot for analysis.
4. Sample Preparation for HPLC-MS:
- Thaw the aliquot at room temperature.
- Dilute a small volume of the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration suitable for HPLC-MS analysis (e.g., 1-10 µM).
5. HPLC-MS Analysis:
- Inject the diluted sample into the HPLC-MS system.
- Separate the compound using a suitable gradient on a C18 column.
- Monitor the elution of this compound and any potential degradation products using both UV detection and mass spectrometry.
- The mass spectrometer should be set to detect the parent mass of this compound (406.54 g/mol ) and other potential degradation products.
6. Data Analysis:
- Integrate the peak area of this compound at each time point.
- Calculate the percentage of the remaining compound at each time point relative to the initial (Time 0) peak area.
- A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Visualizations
Caption: Inhibition of the MyD88 signaling pathway by this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Assessing the Bioavailability of TJ-M2010-5 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the bioavailability of TJ-M2010-5, a small molecule inhibitor of MyD88 homodimerization, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its bioavailability important?
A1: this compound is a small molecule inhibitor that targets the Toll/Interleukin-1 receptor (TIR) domain of the MyD88 protein, preventing its homodimerization and subsequently inhibiting the TLR/MyD88 signaling pathway.[1][2] This pathway is implicated in various inflammatory diseases and cancers.[1][3][4] Assessing the bioavailability of this compound is a critical step in preclinical development to understand the extent and rate at which the active drug reaches systemic circulation to exert its therapeutic effects.[5][6]
Q2: Which animal models are suitable for studying the bioavailability of this compound?
A2: Mice are a commonly used and appropriate animal model for studying the pharmacokinetics of this compound.[3][4][7][8] The specific strain of mouse (e.g., BALB/c) may be chosen based on the disease model being investigated.[4][8]
Q3: What are the key pharmacokinetic parameters to determine when assessing the bioavailability of this compound?
A3: The key pharmacokinetic parameters to determine are:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Maximum Concentration (Cmax): The highest concentration of the drug in the blood.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Half-life (t½): The time required for the drug concentration to decrease by half.
These parameters are essential for calculating the absolute bioavailability of the compound.[5][6]
Q4: How is the absolute bioavailability of this compound calculated?
A4: Absolute bioavailability is calculated by comparing the AUC of the drug after oral (or another extravascular route) administration to the AUC after intravenous (IV) administration. The IV route is used as a reference because it provides 100% bioavailability.[5] The formula is:
Bioavailability (F%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100
Q5: What analytical methods are used to measure the concentration of this compound in biological samples?
A5: A highly sensitive and specific analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for quantifying this compound concentrations in plasma, serum, and tissue homogenates.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals. | Inconsistent dosing technique (e.g., improper gavage). Differences in food and water intake. Genetic variability within the animal strain. | Ensure all personnel are properly trained in dosing techniques. Standardize feeding schedules and provide ad libitum access to water. Use a sufficient number of animals to account for biological variability and consider using a more homogenous animal strain. |
| Low or undetectable plasma concentrations after oral administration. | Poor absorption from the gastrointestinal (GI) tract. High first-pass metabolism in the liver. Issues with the drug formulation affecting solubility or dissolution. | Investigate the physicochemical properties of this compound, such as its solubility and permeability. Consider formulation strategies to enhance absorption. Conduct in vitro metabolism studies using liver microsomes to assess the extent of first-pass metabolism.[6] |
| Unexpectedly rapid clearance of the compound. | High metabolic rate in the chosen animal model. Rapid excretion through renal or biliary pathways. | Evaluate the metabolic stability of this compound in liver microsomes from the selected animal species.[6] Analyze urine and feces to identify major excretion routes. |
| Precipitation of the compound in the dosing vehicle. | Poor solubility of this compound in the chosen vehicle. | Test the solubility of this compound in various pharmaceutically acceptable vehicles. A common formulation for in vivo studies involves a mixture of DMSO, PEG300, Tween 80, and saline or corn oil.[2] Always prepare fresh dosing solutions and visually inspect for precipitation before administration. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Mice
This protocol outlines the procedure for a pharmacokinetic study to determine the bioavailability of this compound following oral and intravenous administration in mice.
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c)
-
Sex: Male or female (use a single sex for consistency)
-
Weight: 20-25 g
-
Housing: Standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Dosing:
-
Groups:
-
Group 1: Intravenous (IV) administration
-
Group 2: Oral (PO) gavage administration
-
-
Dose Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
For IV administration, dilute the stock solution in sterile saline to the final desired concentration.
-
For PO administration, formulate this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a mixture of PEG300, Tween 80, and water.[2]
-
-
Dose Administration:
-
Administer a single bolus dose via the tail vein for the IV group.
-
Administer a single dose via oral gavage for the PO group.
-
3. Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points.
-
Suggested time points for IV administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Suggested time points for PO administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Blood can be collected via retro-orbital sinus, saphenous vein, or tail vein into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood by centrifugation to obtain plasma, which should be stored at -80°C until analysis.
4. Sample Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
5. Data Analysis:
-
Plot the plasma concentration-time profiles for both IV and PO administration.
-
Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, t½) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Calculate the absolute oral bioavailability using the formula provided in the FAQs.
Protocol 2: Tissue Distribution Study of this compound
This protocol is designed to assess the distribution of this compound in various tissues following administration.
1. Animal Model and Dosing:
-
Follow the same animal model and dosing procedures as in Protocol 1.
2. Tissue Collection:
-
At selected time points post-dosing (e.g., corresponding to Tmax and a later time point), euthanize the animals.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Collect tissues of interest (e.g., liver, kidney, lung, spleen, heart, brain).
-
Rinse the tissues, blot them dry, and weigh them.
-
Homogenize the tissues in a suitable buffer.
-
Store the tissue homogenates at -80°C until analysis.
3. Sample Analysis:
-
Determine the concentration of this compound in the tissue homogenates using a validated LC-MS/MS method.
4. Data Analysis:
-
Calculate the concentration of this compound per gram of tissue.
-
Determine the tissue-to-plasma concentration ratios to assess the extent of tissue distribution. A study has previously measured the concentration of this compound in the brain, serum, liver, and heart.[7]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | [Insert Dose] | [Insert Dose] |
| AUC₀-t (ngh/mL) | [Insert Value] | [Insert Value] |
| AUC₀-∞ (ngh/mL) | [Insert Value] | [Insert Value] |
| Cmax (ng/mL) | [Insert Value] | [Insert Value] |
| Tmax (h) | [Insert Value] | [Insert Value] |
| t½ (h) | [Insert Value] | [Insert Value] |
| Absolute Bioavailability (F%) | 100 | [Calculate based on data] |
Note: This table should be populated with experimental data.
Table 2: Tissue Distribution of this compound in Mice at [Time Point] Post-Dose
| Tissue | Concentration (ng/g) | Tissue-to-Plasma Ratio |
| Liver | [Insert Value] | [Insert Value] |
| Kidney | [Insert Value] | [Insert Value] |
| Lung | [Insert Value] | [Insert Value] |
| Spleen | [Insert Value] | [Insert Value] |
| Heart | [Insert Value] | [Insert Value] |
| Brain | [Insert Value] | [Insert Value] |
Note: This table should be populated with experimental data. A previous study has published data on the concentration of this compound in various tissues.[7]
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for assessing bioavailability.
Logical Relationship for Troubleshooting Low Bioavailability
Caption: Troubleshooting low bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting of MyD88 Homodimerization by Novel Synthetic Inhibitor this compound in Preventing Colitis-Associated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Potential toxicity of high-dose TJ-M2010-5 administration in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of high-dose administration of the MyD88 inhibitor, TJ-M2010-5, in mice. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound in mice?
A1: Based on available preclinical studies, this compound has been shown to be well-tolerated in mice at therapeutic doses. Studies have reported no significant toxicity in various models. For instance, in a colitis-associated colorectal cancer model, no deaths or signs of blood, liver, or kidney toxicity were observed during the administration period.[1] Similarly, in a study on hepatic ischemia-reperfusion injury, daily intraperitoneal injections of up to 75 mg/kg for three consecutive days were deemed safe in wild-type mice.[2] Furthermore, in a cerebral ischemia-reperfusion injury model, this compound was found to have no neurotoxicity.[3][4]
Q2: Has a maximum tolerated dose (MTD) or LD50 been established for this compound in mice?
A2: Currently, published literature does not provide a definitive maximum tolerated dose (MTD) or LD50 value for this compound in mice. The existing studies have focused on efficacy at doses that did not produce overt toxicity.
Q3: What are the potential target organs for toxicity, if any?
A3: While existing studies have not reported significant organ-specific toxicity, as a small molecule inhibitor, it is prudent to monitor organs with high metabolic activity and clearance functions, such as the liver and kidneys. A tissue distribution study showed that after intraperitoneal injection, the highest concentrations of this compound were found in the liver and spleen.[5] Therefore, these organs, along with the lungs and kidneys where the compound is also distributed, should be considered for monitoring in high-dose or long-term studies.[5]
Q4: Are there any known effects of this compound on hematological parameters?
A4: Existing studies in mouse models have not reported adverse hematological effects. A study in a colitis-associated cancer model specifically mentioned no blood toxicity was found.[1] However, for comprehensive toxicological assessment, it is recommended to perform complete blood counts (CBCs).
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected weight loss or reduced activity in mice following high-dose administration. | - Compound-related toxicity: Although not reported at tested doses, higher doses may induce systemic toxicity. - Vehicle toxicity: The vehicle used to dissolve this compound may have adverse effects. - Procedural stress: Stress from handling and injection can impact animal well-being. | - Dose reduction: Consider reducing the dose to a previously reported safe level (e.g., 50 mg/kg, i.p.). - Vehicle control: Ensure a vehicle-only control group is included to rule out vehicle effects. - Refine handling techniques: Minimize stress during animal handling and administration. - Monitor food and water intake: Quantify daily consumption to identify potential causes of weight loss. |
| Elevated liver enzymes (e.g., ALT, AST) in serum. | - Hepatotoxicity: High concentrations of the compound may lead to liver injury.[5] - Underlying pathology: The experimental model itself might be contributing to liver damage. | - Dose-response assessment: Test a range of doses to determine if the effect is dose-dependent. - Histopathological analysis: Collect liver tissue for H&E staining and analysis by a qualified pathologist to assess for cellular damage. - Compare with baseline: Ensure you have baseline data from untreated and vehicle-treated animals in the same disease model. |
| Elevated kidney function markers (e.g., BUN, creatinine) in serum. | - Nephrotoxicity: Although not reported, high doses could potentially impact kidney function. | - Urinalysis: Perform urinalysis to check for proteinuria or other abnormalities. - Histopathological examination: Collect kidney tissue for histological analysis to look for signs of tubular or glomerular damage. - Hydration status: Ensure animals have ad libitum access to water, as dehydration can affect kidney function markers. |
| Inconsistent or unexpected experimental results. | - Compound stability/solubility: Issues with the formulation of this compound can lead to inconsistent dosing. | - Verify formulation: Confirm the solubility and stability of this compound in your chosen vehicle. Prepare fresh formulations regularly. - Check administration route: Ensure consistent and accurate administration (e.g., intraperitoneal vs. intravenous). |
Data on Safety and Tolerability of this compound in Mice
| Study Model | Mouse Strain | Dose(s) | Route of Administration | Duration | Key Safety/Toxicity Findings | Reference |
| Hepatic Ischemia-Reperfusion Injury | BALB/c | 25, 50, 75 mg/kg | Intraperitoneal (i.p.) | 3 consecutive days | Deemed safe at all tested concentrations. | [2] |
| Colitis-Associated Colorectal Cancer | Not Specified | 50 mg/kg | i.p. | 10 weeks (daily) | No deaths; no blood, liver, or kidney toxicity observed. | [1][6] |
| Cerebral Ischemia-Reperfusion Injury | C57BL/6 | 5, 10, 15 mg/kg | Intravenous (i.v.) | Single dose | No reported neurotoxicity. | [4] |
| Acute Liver Injury | BALB/c | Not Specified | i.p. | Pre-treatment | Protected against D-galactosamine/LPS-induced liver injury. | [7] |
| Tissue Distribution | Not Specified | 30 mg/kg | i.p. | Single dose | Highest concentrations in liver and spleen. | [5] |
Experimental Protocols
Protocol 1: Assessment of Acute Toxicity of this compound in Wild-Type Mice
This protocol is based on the safety assessment described by Zou et al. (2022).[2]
-
Animals: Use 6-8 week old male BALB/c mice.
-
Groups:
-
Vehicle control (e.g., DMSO, saline)
-
This compound (25 mg/kg)
-
This compound (50 mg/kg)
-
This compound (75 mg/kg)
-
-
Administration: Administer the assigned treatment via intraperitoneal injection daily for 3 consecutive days.
-
Monitoring:
-
Record body weight daily.
-
Observe mice for any clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture) twice daily.
-
-
Terminal Procedures (Day 4):
-
Collect blood via cardiac puncture for serum separation.
-
Perform serum biochemistry analysis for liver function markers (e.g., Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST)).
-
Perform serum biochemistry analysis for kidney function markers (e.g., Blood Urea Nitrogen (BUN), creatinine).
-
Harvest liver and kidneys for histopathological analysis (fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E)).
-
Protocol 2: General Health Monitoring During Efficacy Studies
This protocol is a general guide for monitoring animal health during longer-term studies, adapted from the colitis-associated cancer model.[1]
-
Regular Monitoring:
-
Monitor body weight at least three times per week.
-
Observe animals daily for clinical signs of distress or toxicity.
-
Monitor for changes in food and water consumption.
-
-
Interim and Terminal Blood Collection:
-
If possible, perform interim blood collection (e.g., via saphenous or tail vein) for complete blood counts (CBC) and serum biochemistry.
-
At the end of the study, perform a terminal blood collection for a comprehensive analysis of hematological and biochemical parameters.
-
-
Organ Collection and Histopathology:
-
At necropsy, perform a gross examination of all major organs.
-
Collect and weigh key organs (liver, kidneys, spleen, heart, lungs).
-
Preserve organs in 10% neutral buffered formalin for histopathological evaluation.
-
Visualizations
Caption: Mechanism of action of this compound in the TLR4/MyD88 signaling pathway.
Caption: General workflow for in vivo toxicity assessment of this compound.
Caption: Troubleshooting decision tree for unexpected adverse effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway [frontiersin.org]
- 5. MyD88 inhibitor this compound alleviates spleen impairment and inflammation by inhibiting the PI3K/miR-136-5p/AKT3 pathway in the early infection of Trichinella spiralis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Short-term use of MyD88 inhibitor this compound prevents d-galactosamine/lipopolysaccharide-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of TJ-M2010-5 in Chronic Disease Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TJ-M2010-5, a novel inhibitor of MyD88 homodimerization. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome potential limitations and effectively utilize this compound in your chronic disease models.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| No or low efficacy of this compound | Suboptimal Dosage: The concentration of this compound may be too low to effectively inhibit MyD88 signaling in your specific model. | Refer to the quantitative data tables below for effective dose ranges in various models. Consider performing a dose-response study to determine the optimal concentration for your experimental setup. |
| Poor Solubility or Stability: Improper dissolution or degradation of the compound can lead to reduced activity. | This compound has good water solubility. For in vivo studies, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution. For in vitro studies, a stock solution in DMSO can be prepared and stored at -80°C for up to 2 years or -20°C for up to 1 year, protected from light. It is recommended to prepare fresh working solutions for each experiment.[1] | |
| Timing and Duration of Treatment: The administration schedule may not align with the critical window of MyD88 pathway activation in your disease model. | Review the experimental protocols for similar models. For instance, in the AOM/DSS-induced colitis model, this compound was administered daily, starting two days before the first DSS administration and continued throughout the 10-week observation period.[1] | |
| Cell Line or Model Resistance: Some cell lines or animal strains may have intrinsic resistance or alternative signaling pathways that bypass MyD88. | Consider using cell lines known to be responsive to MyD88 inhibition, such as RAW 264.7 macrophages.[2] If you suspect alternative pathway activation, investigate downstream effectors of other inflammatory signaling pathways. | |
| Unexpected or Off-Target Effects | Broad Impact on Immune Response: As MyD88 is a key adaptor for most Toll-like receptors (TLRs), its inhibition can lead to broad immunosuppression, potentially increasing susceptibility to infections. | Carefully monitor animals for signs of infection. Consider using specific pathogen-free (SPF) housing conditions. It is crucial to have appropriate vehicle-treated control groups to distinguish between disease-related and treatment-related effects. |
| Modulation of Other Signaling Pathways: this compound has been shown to affect the PI3K/miR-136-5p/AKT3 pathway in a model of Trichinella spiralis infection.[3] | Be aware of potential effects on pathways beyond the canonical MyD88/NF-κB axis. If you observe unexpected phenotypes, it may be valuable to assess the activation state of other relevant signaling pathways, such as PI3K/AKT. | |
| Variability in Experimental Results | Inconsistent Drug Preparation: Variations in the preparation of the this compound solution can lead to inconsistent dosing. | Strictly adhere to the recommended solubilization protocol.[1] Ensure the compound is fully dissolved before administration. |
| Influence of Gut Microbiota: The gut microbiome can influence inflammatory responses and drug metabolism. Alterations in the gut microbiota could contribute to variability in treatment outcomes. | Standardize housing and diet for experimental animals to minimize variations in the gut microbiome. Be aware that immunomodulatory drugs can impact the gut microbiota, which in turn can affect the immune response.[1][4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets the Toll/interleukin-1 receptor (TIR) domain of the myeloid differentiation primary response 88 (MyD88) protein. By binding to this domain, it interferes with the homodimerization of MyD88, which is a critical step for the downstream signaling of most Toll-like receptors (TLRs) and the IL-1 receptor family. This inhibition ultimately blocks the activation of pro-inflammatory signaling pathways, including the NF-κB and MAPK pathways.[6][7]
Q2: Is this compound toxic?
A2: Studies have shown that this compound has a good safety profile in various preclinical models. In a 10-week study in mice with colitis-associated colorectal cancer, no deaths or signs of blood, liver, or kidney toxicity were observed.[2] Furthermore, in a model of cerebral ischemia-reperfusion injury, this compound did not show any neurotoxicity.[8] However, as with any experimental compound, it is essential to perform preliminary toxicity studies in your specific model.
Q3: What are the recommended storage conditions for this compound?
A3: Stock solutions of this compound are typically prepared in DMSO. For long-term storage, it is recommended to keep the stock solution at -80°C for up to 2 years or at -20°C for up to 1 year. It is crucial to protect the compound from light.[6]
Q4: Can this compound be used for in vitro experiments?
A4: Yes, this compound has been successfully used in various in vitro models. For example, it has been shown to inhibit MyD88 homodimerization in transfected HEK293 cells and suppress MyD88 signaling in LPS-responsive RAW 264.7 cells.[2] It has also been used to correct lupus-like immune disorders in B cells in vitro.[7]
Q5: Does this compound cross the blood-brain barrier?
A5: Yes, a study on cerebral ischemia-reperfusion injury demonstrated that this compound can cross the blood-brain barrier, making it a potential therapeutic agent for neuroinflammatory conditions.[8]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound in various chronic disease models.
Table 1: In Vivo Efficacy of this compound in a Colitis-Associated Cancer (CAC) Mouse Model [2][9]
| Parameter | Vehicle Control | This compound (10 mg/kg/day, i.p.) |
| Mortality | 53% | 0% |
| Body Weight Loss | Statistically significant | Significantly prevented |
| Tumor Development | Present | Completely prevented |
| Cell Proliferation in Colon | High | Decreased |
| Apoptosis in Colon | Low | Increased |
Table 2: In Vitro and In Vivo Effects of this compound on Inflammatory Cytokine Production
| Model | Cytokine | Treatment Group | % Reduction vs. Control |
| Colitis-Associated Cancer (mouse) [2] | TNF-α, IL-6, G-CSF, MIP-1β, IL-11, IL-17A, IL-22, IL-23 | This compound (10 mg/kg/day) | Statistically significant decrease |
| Myocardial Ischemia/Reperfusion (mouse) [10] | IL-1β, IL-6, TNF-α (mRNA levels) | This compound | Dose-dependent decrease |
| Hepatic Ischemia/Reperfusion (mouse) [11] | IL-1β, IL-18 (mRNA levels) | This compound | Statistically significant decrease |
Experimental Protocols
Protocol 1: Induction of Colitis-Associated Cancer (CAC) and this compound Treatment in Mice[2][12]
-
Animal Model: Use 6- to 8-week-old female BALB/c mice.
-
Induction of CAC:
-
Administer a single intraperitoneal (i.p.) injection of azoxymethane (AOM) at a dose of 10 mg/kg.
-
One week after the AOM injection, provide 2.5% (w/v) dextran sodium sulfate (DSS) in the drinking water for 7 days, followed by 14 days of regular drinking water. Repeat this cycle two more times.
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in DMSO.
-
For in vivo administration, dilute the stock solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to the desired final concentration (e.g., 10 mg/kg).
-
Administer this compound or the vehicle control via i.p. injection daily, starting two days before the first DSS cycle and continuing throughout the 10-week experiment.
-
-
Monitoring and Analysis:
-
Monitor body weight, stool consistency, and rectal bleeding regularly.
-
At the end of the experiment, sacrifice the mice and collect the colons for histological analysis, tumor counting, and measurement of inflammatory markers.
-
Protocol 2: In Vitro Inhibition of MyD88 Signaling in RAW 264.7 Macrophages[2]
-
Cell Culture: Culture RAW 264.7 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to the desired final concentrations (e.g., 10, 20, 40 µM).
-
Pre-incubate the cells with this compound or vehicle (DMSO) for 1-2 hours.
-
-
LPS Stimulation:
-
Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for the desired time period (e.g., 6-24 hours).
-
-
Analysis of Downstream Signaling:
-
Collect the cell culture supernatant to measure the levels of secreted cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Lyse the cells to extract protein and analyze the phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways (e.g., IκBα, p65, p38, JNK, ERK) by Western blotting.
-
Extract RNA to analyze the gene expression of inflammatory cytokines by RT-qPCR.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for the colitis-associated cancer model.
References
- 1. Influence of Immunomodulatory Drugs on the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. MyD88 inhibitor this compound alleviates spleen impairment and inflammation by inhibiting the PI3K/miR-136-5p/AKT3 pathway in the early infection of Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of immunomodulatory drugs on the gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a novel MyD88 inhibitor, corrects R848-induced lupus-like immune disorders of B cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Showdown: Evaluating TJ-M2010-5 and ST2825 as Inhibitors of the MyD88 Signaling Pathway
For Immediate Release
Wuhan, China – November 7, 2025 – In the landscape of immunological and oncological research, the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88) has emerged as a critical signaling node and a promising therapeutic target. MyD88 is integral to the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), pathways that are frequently dysregulated in inflammatory diseases and various cancers. The development of small molecule inhibitors targeting MyD88 dimerization, a crucial step for its activation, has therefore garnered significant attention. This guide provides a comparative analysis of two prominent MyD88 inhibitors, TJ-M2010-5 and ST2825, summarizing their efficacy based on available experimental data to assist researchers in making informed decisions for their studies.
Both this compound and ST2825 function by disrupting the homodimerization of the Toll/interleukin-1 receptor (TIR) domain of MyD88, thereby impeding downstream inflammatory signaling. While both compounds have demonstrated efficacy in various preclinical models, this guide aims to present a side-by-side comparison of their reported activities and the experimental frameworks used to evaluate them.
Quantitative Efficacy at a Glance
To facilitate a clear comparison, the following tables summarize the quantitative data on the inhibitory activities of this compound and ST2825 from published studies. It is important to note that a direct head-to-head study comparing the IC50 values for MyD88 dimerization under identical experimental conditions is not yet available. The data presented here are compiled from separate studies and should be interpreted with this in mind.
| Inhibitor | Assay | Cell Line | Effective Concentration | Observed Effect | Reference |
| This compound | MyD88 Homodimerization | HEK293 | 40 μM | Concentration-dependent inhibition of MyD88 homodimerization.[1] | [1] |
| MyD88 Signaling | RAW 264.7 | Not Specified | Suppression of LPS-responsive MyD88 signaling.[1][2] | [1][2] | |
| B Cell Proliferation | Not Specified | 5-30 μM | Prevention of B cell proliferation and induction of apoptosis.[1] | [1] | |
| ST2825 | MyD88 Dimerization | HEK293T | 5 μM | ~40% inhibition of MyD88 dimerization.[3] | [3] |
| MyD88 Dimerization | HEK293T | 10 μM | 80% inhibition of MyD88 dimerization.[3] | [3] | |
| NF-κB Activation | Pancreatic Cancer Cells | 5 and 10 µmol/l | Inactivation of the NF-κB pathway.[4] | [4] |
Table 1: Comparative Efficacy of this compound and ST2825 in In Vitro Assays.
| Inhibitor | In Vivo Model | Dosage | Key Findings | Reference |
| This compound | Colitis-Associated Cancer (Mouse) | Not Specified | Significantly reduced colitis and prevented cancer development.[2] | [2] |
| Myocardial Ischemia/Reperfusion Injury (Mouse) | Not Specified | Improved cardiac function and reduced infarct size.[5] | [5] | |
| Hepatic Ischemia-Reperfusion Injury (Mouse) | 25, 50, or 75 mg/kg (i.p.) | Protected against liver injury by suppressing pyroptosis.[6] | [6] | |
| ST2825 | IL-1β-induced IL-6 Production (Mouse) | 100 and 200 mg/kg (oral) | Significant inhibition of IL-6 production.[3] | [3] |
| Rheumatoid Arthritis (Synovial Fibroblasts) | Not Specified | Reduced proliferation and invasiveness of synovial fibroblasts.[7][8] | [7][8] | |
| Traumatic Brain Injury (Mouse) | 20μg/μL (ICV) | Attenuated neurological deficits and brain edema.[9] | [9] |
Table 2: In Vivo Efficacy of this compound and ST2825 in Preclinical Models.
Understanding the Mechanism: The MyD88 Signaling Pathway
The efficacy of these inhibitors can be better understood in the context of the MyD88 signaling pathway. Upon activation by TLRs or IL-1Rs, MyD88 dimerizes, leading to the recruitment and activation of downstream kinases such as IRAK4 and IRAK1. This culminates in the activation of transcription factors like NF-κB and AP-1, driving the expression of pro-inflammatory genes. Both this compound and ST2825 intervene at the initial step of MyD88 dimerization.
Delving into the Data: Key Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for the key assays cited are provided below.
Co-Immunoprecipitation (Co-IP) for MyD88 Dimerization
This protocol is essential for directly assessing the inhibitory effect of the compounds on MyD88 homodimerization.
Protocol:
-
Cell Culture and Transfection: HEK293T cells are cultured to 70-80% confluency and co-transfected with plasmids encoding Flag-tagged MyD88 and HA-tagged MyD88 using a suitable transfection reagent.
-
Inhibitor Treatment: Post-transfection, cells are treated with varying concentrations of this compound or ST2825, or a vehicle control (e.g., DMSO), and incubated for a specified period (e.g., 24 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with a non-denaturing lysis buffer containing protease and phosphatase inhibitors. The cell lysate is then centrifuged to pellet cellular debris, and the supernatant is collected.
-
Immunoprecipitation: The supernatant is incubated with an anti-Flag antibody overnight at 4°C with gentle rotation. Protein A/G agarose or magnetic beads are then added and incubated for an additional 1-2 hours to capture the antibody-protein complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted samples are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with an anti-HA antibody to detect the amount of HA-MyD88 that co-precipitated with Flag-MyD88. A decrease in the HA-MyD88 signal in the inhibitor-treated samples compared to the control indicates inhibition of MyD88 dimerization.
NF-κB Reporter Assay
This assay is used to quantify the inhibitory effect of the compounds on the downstream NF-κB signaling pathway.
Protocol:
-
Cell Seeding: RAW 264.7 cells stably transfected with an NF-κB-dependent luciferase reporter plasmid are seeded in a 96-well plate.
-
Inhibitor Pre-treatment: Cells are pre-treated with various concentrations of this compound or ST2825 for 1-2 hours.
-
Stimulation: Cells are then stimulated with a known NF-κB activator, such as lipopolysaccharide (LPS), to induce reporter gene expression.
-
Incubation: The plate is incubated for a further 6-24 hours to allow for luciferase expression.
-
Lysis and Measurement: A luciferase assay reagent is added to lyse the cells and provide the substrate for the luciferase enzyme. The luminescence, which is proportional to NF-κB activity, is then measured using a luminometer. A reduction in luminescence in inhibitor-treated wells compared to the LPS-only control indicates inhibition of the NF-κB pathway.
Concluding Remarks
Both this compound and ST2825 are valuable tools for investigating the role of MyD88 in health and disease. The available data suggest that both compounds effectively inhibit MyD88-dependent signaling, albeit with potentially different potencies that require a direct comparative study for definitive confirmation. ST2825 has been more extensively characterized in terms of its concentration-dependent inhibition of MyD88 dimerization in biochemical assays. This compound has shown significant promise in various in vivo models of inflammatory diseases and cancer.
The choice between these inhibitors may depend on the specific research question, the experimental model, and the desired concentration range. The detailed protocols and comparative data provided in this guide are intended to empower researchers to design robust experiments and advance our understanding of the therapeutic potential of MyD88 inhibition. Further studies directly comparing the pharmacokinetics and pharmacodynamics of these two inhibitors are warranted to fully elucidate their relative merits.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting of MyD88 Homodimerization by Novel Synthetic Inhibitor this compound in Preventing Colitis-Associated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Inhibition of MyD88 by a novel inhibitor reverses two-thirds of the infarct area in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MyD88 dimerization inhibitor ST2825 targets the aggressiveness of synovial fibroblasts in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.amsbio.com [resources.amsbio.com]
A Head-to-Head Comparison of MyD88 Dimerization Inhibitors: TJ-M2010-5 and Other Key Players
For Researchers, Scientists, and Drug Development Professionals
Myeloid differentiation primary response 88 (MyD88) is a critical adaptor protein in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a pivotal role in the innate immune system. Its dimerization is a key step in initiating downstream inflammatory responses. Consequently, inhibiting MyD88 dimerization has emerged as a promising therapeutic strategy for a range of inflammatory diseases and cancers. This guide provides a head-to-head comparison of a novel MyD88 dimerization inhibitor, TJ-M2010-5, with other notable inhibitors in the field, supported by available experimental data.
Mechanism of Action: Targeting the TIR Domain
All the inhibitors discussed in this guide, including this compound, primarily function by targeting the Toll/Interleukin-1 receptor (TIR) domain of MyD88. This domain is essential for the homodimerization of MyD88, a crucial event that precedes the recruitment and activation of downstream signaling molecules like IRAKs (Interleukin-1 Receptor-Associated Kinases) and subsequent activation of transcription factors such as NF-κB and AP-1. By binding to the TIR domain, these small molecules sterically hinder the protein-protein interaction required for dimerization, effectively blocking the signaling cascade at its inception.
Quantitative Comparison of MyD88 Dimerization Inhibitors
The following table summarizes the available quantitative data for this compound and its counterparts. It is important to note that direct comparative studies with standardized assays are limited, and the reported values are from various sources.
| Inhibitor | Target | IC50 / Inhibitory Concentration | Binding Affinity (KD) | Key In Vitro Effects |
| This compound | MyD88 TIR Domain | Not explicitly reported, but shows concentration-dependent inhibition of MyD88 homodimerization in HEK293 cells.[1][2] | Not Reported | Suppresses MyD88 signaling in LPS-responsive RAW 264.7 cells.[1][2] |
| ST2825 | MyD88 TIR Domain | ~40% inhibition at 5 µM and ~80% inhibition at 10 µM in a MyD88 dimerization assay.[3] | Not Reported | Blocks IL-1R/TLR signaling.[3] |
| T6167923 | MyD88 TIR Domain | 2.66 µM (TNF-α), 2.7 µM (IFN-γ), 2.66 µM (IL-6), 2.9 µM (IL-1β) for cytokine production in PBMCs.[4] | Not Reported | Disrupts MyD88 homodimeric formation.[4] |
| MyD88-IN-1 (c17) | MyD88 | IC50 not directly for dimerization, but disrupts TLR4-MyD88 interaction. | Not Reported | Suppresses NF-κB pathway. |
| Compound 4210 | MyD88 | IC50 values ranging from 11 to 42 μM in cell-based viral replication assays.[5] | Not Reported | Inhibits MyD88 interaction with IRF3/IRF7.[5] |
| MyD88-IN-3 | MyD88 TIR Domain | Not Reported | 28.5 µM | Prevents MyD88 self-polymerization. |
In Vivo Efficacy: A Comparative Overview
While in vitro data provides valuable insights into potency, in vivo studies are crucial for assessing therapeutic potential. The table below highlights the demonstrated in vivo effects of these MyD88 inhibitors in various disease models.
| Inhibitor | Animal Model | Key In Vivo Effects |
| This compound | Colitis-Associated Colorectal Cancer (mouse) | Significantly reduced colitis and completely prevented cancer development.[1][2] |
| Myocardial Ischemia/Reperfusion Injury (mouse) | Improved cardiac function and reduced cardiomyocyte apoptosis.[6] | |
| Cerebral Ischemia-Reperfusion Injury (mouse) | Decreased cerebral infarction volume and neuronal loss.[7] | |
| Obesity (mouse) | Improved body weight and glucose/lipid levels.[8] | |
| ST2825 | LPS-induced Neuroinflammation (mouse) | Reduced levels of pro-inflammatory factors in the cortex and hippocampus.[9] |
| Pancreatic Cancer (mouse) | Suppressed tumor growth. | |
| T6167923 | SEB-induced Toxic Shock (mouse) | Completely protected mice from lethal toxic shock at a single dose.[10][11] |
| MyD88-IN-1 (c17) | Diabetic Cardiomyopathy (mouse) | Improved heart function and reduced cardiac hypertrophy, inflammation, and fibrogenesis.[12] |
| Compound 4210 | Viral Infections (VEEV TC-83 and EBOV) (mouse) | Improved survival, weight change, and clinical disease scores.[5] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate MyD88 dimerization inhibitors.
Co-Immunoprecipitation (Co-IP) to Assess MyD88 Dimerization
This assay is used to determine if an inhibitor can block the interaction between two MyD88 molecules.
-
Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with plasmids encoding MyD88 tagged with two different epitopes (e.g., FLAG and HA).
-
Inhibitor Treatment: The transfected cells are treated with varying concentrations of the MyD88 inhibitor (e.g., this compound) or a vehicle control.
-
Cell Lysis: Cells are harvested and lysed in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against one of the tags (e.g., anti-HA antibody). Protein A/G beads are then added to pull down the antibody-protein complex.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against the second tag (e.g., anti-FLAG antibody) to detect the co-precipitated MyD88 molecule. A reduction in the band intensity of the co-precipitated protein in the presence of the inhibitor indicates a disruption of MyD88 dimerization.
NF-κB Reporter Assay
This assay measures the downstream effects of MyD88 inhibition on the activation of the NF-κB signaling pathway.
-
Cell Culture and Transfection: HEK293T cells are co-transfected with a plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase) and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase).
-
Inhibitor Treatment and Stimulation: Cells are pre-treated with the MyD88 inhibitor before being stimulated with a TLR agonist (e.g., LPS) to activate the MyD88 pathway.
-
Cell Lysis and Luciferase Assay: After stimulation, cells are lysed, and the activities of both luciferases are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in normalized luciferase activity in the presence of the inhibitor indicates suppression of NF-κB activation.
Visualizing the Landscape of MyD88 Inhibition
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: MyD88 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Co-Immunoprecipitation.
Caption: Logical Flow of the Comparative Analysis.
Conclusion
This compound stands as a promising MyD88 dimerization inhibitor with a strong portfolio of in vivo efficacy across multiple inflammatory and cancer models. While a direct quantitative comparison of its potency in terms of IC50 or KD values with other inhibitors like ST2825, T6167923, and others is currently limited by the available public data, its demonstrated concentration-dependent inhibition of MyD88 dimerization and significant therapeutic effects in preclinical studies underscore its potential.
For researchers and drug developers, the choice of an inhibitor will depend on the specific application and disease context. The data presented in this guide provides a solid foundation for making informed decisions and highlights the therapeutic promise of targeting MyD88 dimerization. Further head-to-head studies employing standardized assays will be invaluable in delineating the subtle but potentially critical differences in the pharmacological profiles of these important research compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Targeting of MyD88 Homodimerization by Novel Synthetic Inhibitor this compound in Preventing Colitis-Associated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A small molecule inhibitor of MyD88 exhibits broad spectrum antiviral activity by up regulation of type I interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of MyD88 by a novel inhibitor reverses two-thirds of the infarct area in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway [frontiersin.org]
- 8. MyD88 inhibitor protects against obesity in mice | BioWorld [bioworld.com]
- 9. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of small molecule inhibitors of MyD88-dependent signaling pathways using a computational screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Compound c17 alleviates inflammatory cardiomyopathy in streptozotocin-induced diabetic mice by targeting MyD88 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Knockdown: A Comparative Analysis of TJ-M2010-5 and Genetic MyD88 Knockout in Preclinical Disease Models
For Immediate Release
Wuhan, China – November 7, 2025 – In the landscape of immunological research and drug development, the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88) has emerged as a critical node in inflammatory signaling pathways. As a key mediator for most Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family, its role in a variety of inflammatory and autoimmune diseases is well-established. Consequently, strategies to inhibit MyD88 signaling are of significant therapeutic interest. This guide provides a detailed comparison of a novel small molecule inhibitor, TJ-M2010-5, with the gold-standard genetic knockout of MyD88 in various in vivo preclinical models.
This compound is a novel small molecule inhibitor that specifically targets the Toll/Interleukin-1 receptor (TIR) domain of MyD88, thereby disrupting its homodimerization and subsequent downstream signaling.[1][2][3][4][5] This pharmacological approach offers the potential for transient and controlled inhibition, a key advantage in clinical applications. In contrast, genetic knockout of MyD88 in murine models provides a complete and systemic ablation of the protein, serving as a vital tool for understanding its fundamental biological roles. This comparison will delve into the performance of this compound versus MyD88 genetic knockout in three key preclinical models: Myocardial Ischemia/Reperfusion Injury, Colitis-Associated Cancer, and Hepatic Ischemia/Reperfusion Injury.
MyD88 Signaling and the Mechanism of this compound
MyD88 is an essential adaptor protein that links the activation of TLRs and IL-1Rs to downstream signaling cascades, culminating in the activation of transcription factors such as NF-κB and AP-1, and the production of pro-inflammatory cytokines.[1] The homodimerization of the MyD88 TIR domain is a critical step in the formation of the "Myddosome" complex and the initiation of this signaling cascade.
This compound is designed to competitively bind to the TIR domain of MyD88, physically obstructing the protein-protein interaction required for homodimerization.[3][5] This targeted disruption effectively blocks the recruitment of downstream signaling molecules and halts the inflammatory cascade.
Performance in Myocardial Ischemia/Reperfusion Injury (MIRI)
MIRI is a complex condition where the restoration of blood flow to ischemic heart tissue paradoxically exacerbates injury, largely through a robust inflammatory response. MyD88-dependent signaling is a key driver of this inflammation.
Quantitative Data Summary: MIRI
| Parameter | Model | This compound Treatment | MyD88 Knockout | Control (Wild-Type) |
| Infarct Size (% of Area at Risk) | Mouse | ~27%[1] | ~26%[1] | ~77%[1] |
| Cardiac Function (Ejection Fraction) | Mouse | Improved vs. Control[1] | Not Reported in direct comparison | Impaired[1] |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Mouse | Significantly Decreased[1] | Significantly Decreased[1] | Significantly Increased[1] |
Key Findings: In a murine model of MIRI, both treatment with this compound and genetic knockout of MyD88 resulted in a remarkable and comparable reduction in myocardial infarct size by approximately two-thirds.[1] Both interventions also led to a significant decrease in the expression of pro-inflammatory cytokines.[1] This suggests that pharmacological inhibition of MyD88 with this compound can effectively replicate the cardioprotective phenotype observed in MyD88 knockout mice.
Performance in Colitis-Associated Cancer (CAC)
Chronic inflammation is a major risk factor for the development of colorectal cancer. The AOM/DSS model in mice is a widely used preclinical model to study the progression from colitis to cancer.
Quantitative Data Summary: CAC
| Parameter | Model | This compound Treatment | MyD88 Knockout | Control (Wild-Type) |
| Survival Rate | Mouse | 100%[3] | Decreased (40%)[6] | 47%[3] |
| Tumor Number (Mean) | Mouse | 0[3] | Increased (11.16)[6] vs. Decreased (in another study)[7] | 4.5[3] |
| Pro-inflammatory Cytokines (IL-6, TNF-α) | Mouse | Significantly Decreased[3] | Decreased[7] | Significantly Increased[3] |
Key Findings: Treatment with this compound in the AOM/DSS model demonstrated a potent anti-tumor effect, completely preventing tumor development and mortality.[3] In contrast, the role of MyD88 in this model appears to be more complex, with conflicting reports. One study showed that MyD88 knockout mice had a dramatically increased number of colonic polyps and decreased survival compared to wild-type mice, suggesting a protective role for MyD88 in this context.[6] Another study, however, reported that tumor formation was severely curtailed in MyD88-deficient mice.[7] This discrepancy may be due to differences in experimental protocols or the specific roles of MyD88 in different cell types within the gut. Nevertheless, this compound consistently shows a beneficial effect by reducing inflammation and preventing tumorigenesis.[3]
Performance in Hepatic Ischemia/Reperfusion Injury (HIRI)
Similar to MIRI, HIRI involves a significant inflammatory component that contributes to liver damage following the restoration of blood flow.
Quantitative Data Summary: HIRI
| Parameter | Model | This compound Treatment | MyD88 Knockout | Control (Wild-Type) |
| Serum ALT (U/L) | Mouse | Significantly Decreased vs. Control[8] | Protective (cell-specific knockout)[9] | Significantly Increased[8] |
| Serum AST (U/L) | Mouse | Significantly Decreased vs. Control[8] | Protective (cell-specific knockout)[9] | Significantly Increased[8] |
| Pro-inflammatory Cytokines (IL-6, TNF-α) | Mouse | Significantly Decreased[8] | MyD88 in macrophages promotes inflammation[9] | Significantly Increased[8] |
| Histological Liver Damage | Mouse | Significantly Reduced[8] | Attenuated in macrophage-specific knockout[9] | Severe Necrosis and Infiltration[8] |
Key Findings: this compound treatment significantly protected against HIRI, as evidenced by reduced serum levels of liver enzymes (ALT and AST), decreased expression of pro-inflammatory cytokines, and attenuated histological damage.[8] Studies using MyD88 knockout mice have also demonstrated the critical role of MyD88 in mediating HIRI. Specifically, myeloid-cell-specific deletion of MyD88 was shown to protect against diet-induced obesity and the development of liver tumors, attenuating macrophage M2 polarization and fat accumulation.[9] This aligns with the protective effects observed with the pharmacological inhibitor this compound.
Experimental Protocols
Myocardial Ischemia/Reperfusion Injury (MIRI) Model
-
This compound Administration: Typically administered intraperitoneally (i.p.) at a specified dose (e.g., 10 mg/kg) prior to the induction of ischemia.[1]
-
MyD88 Knockout: MyD88 knockout mice (on a C57BL/6 background, for example) and wild-type littermates are used. No drug administration is required for the knockout group.
Colitis-Associated Cancer (CAC) Model (AOM/DSS)
-
This compound Administration: Can be administered daily via i.p. injection throughout the duration of the experiment.[3]
-
MyD88 Knockout: MyD88 knockout and wild-type mice are subjected to the AOM/DSS protocol.[6]
Hepatic Ischemia/Reperfusion Injury (HIRI) Model
References
- 1. Inhibition of MyD88 by a novel inhibitor reverses two-thirds of the infarct area in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting of MyD88 Homodimerization by Novel Synthetic Inhibitor this compound in Preventing Colitis-Associated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MyD88 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. MyD88-mediated signaling prevents development of adenocarcinomas of the colon: role of interleukin 18 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asci_content_assets.s3.amazonaws.com [asci_content_assets.s3.amazonaws.com]
- 8. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MyD88 orchestrates fatty acid metabolism in tumor-associated macrophages and non-alcoholic fatty liver disease-related hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of TJ-M2010-5 for the MyD88 TIR Domain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myeloid differentiation primary response 88 (MyD88) is a critical adaptor protein in innate immunity, playing a central role in the signaling cascades of most Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its function is mediated through distinct protein-protein interaction domains, primarily the N-terminal death domain (DD) and the C-terminal Toll/interleukin-1 receptor (TIR) domain. The homodimerization of the MyD88 TIR domain is a crucial step for the recruitment of downstream signaling molecules and the subsequent activation of inflammatory pathways.[1][2] Consequently, specific inhibition of the MyD88 TIR domain interaction presents a promising therapeutic strategy for a range of inflammatory diseases and cancers.[2]
This guide provides a comparative assessment of TJ-M2010-5, a small molecule inhibitor designed to specifically target the MyD88 TIR domain.[3][4] We will objectively compare its performance with other known MyD88 inhibitors and provide supporting experimental data and protocols to aid researchers in their evaluation.
This compound: Mechanism of Action and Specificity
This compound is a novel synthetic inhibitor that has been shown to selectively bind to the TIR domain of MyD88, thereby interfering with its homodimerization.[3][4][5] This inhibitory action effectively blocks the TLR/MyD88 signaling pathway.[3] Computational docking studies have predicted a strong interaction between this compound and the MyD88 TIR domain, with a docking score of -883.298 kJ/mol.[6] The inhibitor is predicted to interact with several key amino acid residues within the TIR domain, including those in the αE, βD, βC, and αA regions, as well as the DD and EE loops.[5][6] Experimental evidence from co-immunoprecipitation assays has demonstrated that this compound inhibits MyD88 homodimerization in a concentration-dependent manner in transfected HEK293 cells.[4]
Comparison of MyD88 TIR Domain Inhibitors
Several small molecule inhibitors have been developed to target the MyD88 signaling pathway, with a number of them specifically targeting the TIR domain to prevent dimerization. Below is a comparative summary of this compound and other notable alternatives. While direct, experimentally determined binding affinities (K_d_ values) are not consistently available in the public domain for all compounds, this table summarizes their primary mechanism and reported functional activities.
| Inhibitor | Target Domain | Mechanism of Action | Reported In Vitro/In Vivo Activity |
| This compound | TIR Domain | Binds to the TIR domain, interfering with MyD88 homodimerization.[3][4][5] | Inhibits MyD88 homodimerization in a concentration-dependent manner (effective at 40 µM in HEK293 cells). Suppresses LPS-induced MyD88 signaling in RAW 264.7 cells.[3][4] Shows therapeutic potential in models of colitis-associated colorectal cancer, myocardial ischemia/reperfusion injury, and cerebral ischemia-reperfusion injury.[3][4][6] |
| ST2825 | TIR Domain | A peptidomimetic compound that specifically interferes with the homodimerization of the MyD88 TIR domain.[7][8] It does not affect the dimerization of the MyD88 death domain.[8] | Inhibits IL-1β-mediated activation of NF-κB.[7] Has shown anti-inflammatory effects in various disease models, including neuroinflammation and B-cell lymphoma.[7][9] |
| T6167923 | TIR Domain | Directly binds to the MyD88 TIR domain and disrupts its homodimeric formation.[10][11][12] | Inhibits NF-κB driven secreted embryonic alkaline phosphatase (SEAP) activity with an IC50 in the range of 40-50 µM.[11] Inhibits pro-inflammatory cytokine production with IC50 values of 2.7 µM for IFN-γ, 2.9 µM for IL-1β, and 2.66 µM for IL-6 and TNF-α.[10] Protects mice from lethal Staphylococcal enterotoxin B (SEB)-induced toxic shock.[13] |
| MyD88 Inhibitor 3g | TIR Domain | Specifically and selectively targets the TIR domain of MyD88 over its DD domain, preventing MyD88 self-polymerization and interaction with TLRs.[14] | Demonstrates significant anti-inflammatory efficacy in cellular and animal models of acute lung injury.[14] |
Key Experimental Protocols
The specificity of an inhibitor for its target is paramount for its utility as a research tool and its potential as a therapeutic agent. Below are detailed methodologies for key experiments used to assess the binding and functional effects of MyD88 inhibitors.
Co-Immunoprecipitation (Co-IP) to Assess MyD88 Homodimerization
This technique is used to determine if two proteins interact within a cell. In this context, it is used to demonstrate that this compound can disrupt the self-association (homodimerization) of MyD88.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Co-transfect the cells with two plasmids expressing MyD88 tagged with different epitopes (e.g., HA-MyD88 and Flag-MyD88) using a suitable transfection reagent.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 12-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cleared cell lysate with an antibody against one of the tags (e.g., anti-HA antibody) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody against the second tag (e.g., anti-Flag antibody) to detect the co-immunoprecipitated MyD88.
-
The presence of a band corresponding to Flag-MyD88 in the anti-HA immunoprecipitate indicates MyD88 homodimerization. A reduction in the intensity of this band in the presence of this compound demonstrates its inhibitory effect.
-
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time. This method can provide quantitative data (K_d_ value) on the binding of this compound to the MyD88 TIR domain.
Protocol:
-
Protein and Ligand Preparation:
-
Express and purify the recombinant MyD88 TIR domain protein.
-
Dissolve this compound in a suitable running buffer (e.g., HBS-EP+ buffer) to create a series of concentrations.
-
-
Ligand Immobilization:
-
Covalently immobilize the purified MyD88 TIR domain protein onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry. A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Inject the different concentrations of this compound over the sensor chip surface containing the immobilized MyD88 TIR domain and the reference cell at a constant flow rate.
-
The binding of this compound to the TIR domain causes a change in the refractive index at the surface, which is detected as a change in resonance units (RU).
-
-
Data Analysis:
-
The association (k_on_) and dissociation (k_off_) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (K_d_) is calculated as the ratio of k_off_ to k_on_. A lower K_d_ value indicates a higher binding affinity.
-
Visualizations
Caption: MyD88 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for Co-Immunoprecipitation to test this compound activity.
Conclusion
The available evidence strongly indicates that this compound is a specific inhibitor of the MyD88 TIR domain. Its mechanism of action, which involves the disruption of MyD88 homodimerization, is a targeted approach to modulating the innate immune response. While direct comparative data on binding affinities (K_d_) with other TIR domain inhibitors like ST2825 and T6167923 are limited, functional assays consistently demonstrate the efficacy of this compound in blocking MyD88-dependent signaling pathways in vitro and its therapeutic potential in various preclinical disease models. For researchers investigating the role of MyD88 signaling or developing novel anti-inflammatory therapeutics, this compound represents a valuable tool for specifically probing the function of the MyD88 TIR domain. Further studies employing quantitative biophysical methods, such as Surface Plasmon Resonance, will be crucial to definitively rank the binding affinities and specificities of the growing class of MyD88 TIR domain inhibitors.
References
- 1. Structural basis of TIR-domain assembly formation in MyD88/MAL-dependent TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MyD88 and beyond: a perspective on MyD88-targeted therapeutic approach for modulation of host immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting of MyD88 Homodimerization by Novel Synthetic Inhibitor this compound in Preventing Colitis-Associated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway [frontiersin.org]
- 7. ST2825, a Small Molecule Inhibitor of MyD88, Suppresses NF-κB Activation and the ROS/NLRP3/Cleaved Caspase-1 Signaling Pathway to Attenuate Lipopolysaccharide-Stimulated Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting MyD88: Therapeutic mechanisms and potential applications of the specific inhibitor ST2825 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. immune-system-research.com [immune-system-research.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of small molecule inhibitors of MyD88-dependent signaling pathways using a computational screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 3g as an Orally Bioavailable, TIR Domain Selective, and Potent MyD88 Inhibitor for the Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Efficacies of TJ-M2010-5 and Edaravone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of TJ-M2010-5, a novel MyD88 inhibitor, and edaravone, a clinically approved free radical scavenger. The following sections detail their mechanisms of action, present comparative experimental data, and outline the methodologies of key experiments.
Mechanism of Action
This compound is a small molecule inhibitor that targets the Toll-interleukin-1 receptor (TIR) domain of the myeloid differentiation primary response 88 (MyD88) protein.[1][2] By binding to this domain, this compound interferes with MyD88 homodimerization, a critical step in the activation of downstream inflammatory signaling pathways.[1][2] This inhibition ultimately attenuates the MyD88/NF-κB and ERK signaling pathways, which are major contributors to neuroinflammation following cerebral ischemia-reperfusion injury.[3][4]
Edaravone functions as a potent free radical scavenger.[5][6] It effectively quenches various reactive oxygen species (ROS), thereby mitigating oxidative stress-induced cellular damage.[5][6] Its neuroprotective effects are attributed to the inhibition of lipid peroxidation, protection of the vascular endothelium, and reduction of neuronal apoptosis in the context of ischemic stroke and other neurodegenerative conditions.[7][8]
Comparative Efficacy in a Preclinical Model of Ischemic Stroke
A head-to-head comparison of this compound and edaravone was conducted in a mouse model of transient middle cerebral artery occlusion (MCAO), a standard preclinical model of ischemic stroke.[3][4]
Data Summary
| Efficacy Endpoint | Vehicle Control | Edaravone (3 mg/kg) | This compound (5 mg/kg) | This compound (10 mg/kg) | This compound (15 mg/kg) |
| Infarct Volume (%) | 34.24 | 18.59 | 20.15 | 15.32 | 8.47 |
| Neurological Deficit Score | ~2.5 | ~1.75 | ~2.0 | ~1.5 | ~1.25 |
Data sourced from a study by Z. Li et al. (2022) in Frontiers in Pharmacology.[3][4]
Key Findings
In this direct comparison, this compound demonstrated a dose-dependent reduction in both infarct volume and neurological deficit.[4] Notably, at a dose of 15 mg/kg, this compound was significantly more effective than edaravone at 3 mg/kg in reducing the infarct volume.[3]
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used experimental procedure to mimic ischemic stroke in rodents.
-
Anesthesia and Incision: Mice are anesthetized, and a midline neck incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: A silicon-coated monofilament is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion: After a defined period of occlusion (e.g., 60 minutes), the filament is withdrawn to allow for reperfusion of the ischemic territory.
-
Drug Administration: this compound or edaravone is administered intravenously at the time of reperfusion.
Infarct Volume Assessment (TTC Staining)
Triphenyltetrazolium chloride (TTC) staining is used to differentiate between viable and infarcted brain tissue.
-
Brain Sectioning: Twenty-four hours after MCAO, the brains are removed and sliced into 2-mm coronal sections.[9]
-
Staining: The sections are incubated in a 2% TTC solution at 37°C for 20-30 minutes.[9][10] Viable tissue, rich in mitochondrial dehydrogenases, stains red, while the infarcted tissue remains white.[11][12]
-
Quantification: The stained sections are imaged, and the infarct area is measured using image analysis software. The total infarct volume is calculated by summing the infarct areas of all slices.[10]
Neurological Deficit Scoring
A five-point scale is commonly used to assess neurological function after MCAO in mice.[13][14]
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Circling towards the contralateral side.
-
3: Leaning or falling to the contralateral side.
-
4: No spontaneous motor activity.
Signaling Pathways and Experimental Workflow
Caption: this compound inhibits the MyD88-dependent inflammatory pathway.
Caption: Edaravone acts as a free radical scavenger to reduce oxidative stress.
Caption: Workflow of the preclinical evaluation of neuroprotective agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | this compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway [frontiersin.org]
- 4. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-dependency of multiple free radical-scavenging activity of edaravone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-apoptotic and neuroprotective effects of edaravone following transient focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of Infarct Volume With TTC Staining [bio-protocol.org]
- 10. TTC staining and quantitative analysis of infarct volume [bio-protocol.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Myocardial infarct size and area at risk assessment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Intraluminal Middle Cerebral Artery Occlusion MCAO Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice [jove.com]
- 14. ahajournals.org [ahajournals.org]
Validating the Downstream Effects of TJ-M2010-5 on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of TJ-M2010-5, a novel small molecule inhibitor of Myeloid Differentiation Primary Response 88 (MyD88), with other alternatives. It includes supporting experimental data to validate its downstream effects on gene expression. This compound targets the Toll/interleukin-1 receptor (TIR) domain of the MyD88 adapter protein, interfering with its homodimerization, a critical step in the activation of downstream inflammatory signaling pathways.
Mechanism of Action: Inhibition of MyD88 Signaling
This compound is designed to disrupt the TLR/MyD88 signaling cascade, which plays a pivotal role in the innate immune system.[1] Activation of Toll-like receptors (TLRs) by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) leads to the recruitment of MyD88. This triggers a signaling cascade that results in the activation of transcription factors such as NF-κB and AP-1, and the subsequent expression of pro-inflammatory genes. By inhibiting MyD88 homodimerization, this compound effectively blocks these downstream events.[2][3]
Below is a diagram illustrating the TLR4/MyD88/NF-κB signaling pathway and the inhibitory action of this compound.
Performance Comparison of this compound
The efficacy of this compound has been evaluated in various preclinical models of inflammatory diseases. This section compares its performance with other MyD88 inhibitors and a MyD88 knockout model, focusing on its effects on downstream gene expression.
In Vitro Studies
In vitro experiments using cell lines such as HEK293 and RAW 264.7 have demonstrated the dose-dependent inhibitory effect of this compound on MyD88-mediated signaling.
| Cell Line | Stimulant | Treatment | Concentration | Effect on Gene/Protein Expression | Reference |
| HEK293 | - | This compound | Dose-dependent | Inhibition of Flag-MyD88 and HA-MyD88 co-expression | [2] |
| RAW 264.7 | LPS (100 ng/mL) | This compound | 40 μM | Suppression of MyD88 signaling | [3] |
| BV-2 | LPS or OGD/R | This compound | < 20 µM | Reduced levels of TNF-α and IL-6 | [4] |
| BV-2 | LPS or OGD/R | ST2825 (positive control) | Not specified | Similar anti-inflammatory effect to this compound | [4] |
In Vivo Studies
Preclinical studies in various animal models have shown the therapeutic potential of this compound in mitigating inflammation and tissue injury.
In a mouse model of azoxymethane/dextran sodium sulfate (AOM/DSS)-induced colitis-associated cancer, this compound treatment significantly reduced colitis and completely prevented cancer development.[2]
| Parameter | Control Group | This compound Treated Group | Reference |
| Mortality | 53% | 0% | [2] |
| Serum TNF-α | Significantly elevated | Significantly decreased | [2] |
| Serum IL-6 | Significantly elevated | Significantly decreased | [2] |
| Serum G-CSF | Significantly elevated | Significantly decreased | [2] |
| Serum MIP-1β | Significantly elevated | Significantly decreased | [2] |
| Serum TGF-β1 | Significantly elevated | Significantly decreased | [2] |
| Serum IL-11, IL-17A, IL-22, IL-23 | Significantly elevated | Significantly decreased | [2] |
In a murine model of myocardial ischemia/reperfusion injury (MIRI), this compound pretreatment significantly reduced the infarct area and improved cardiac function. Its effect was comparable to that observed in MyD88-knockout mice.[5]
| Parameter | Untreated Group | This compound Treated Group | MyD88-Knockout Group | Reference |
| Infarct Area: AAR Ratio | 77.38 ± 2.34% | 27.01 ± 1.66% | 26.13 ± 2.07% | [5] |
| Serum IL-1β, IL-6, TNF-α | Substantially elevated | Substantially lower | Not available | [5] |
| Cardiac TLR2, TLR4, p-P38, p-JNK, p-ERK, NF-κB nuclear translocation | Markedly upregulated | Markedly downregulated | Not available | [5] |
In a mouse model of partial warm hepatic ischemia-reperfusion injury (IRI), this compound demonstrated protective effects by downregulating the TLR4/MyD88 signaling pathway and suppressing pyroptosis.[6]
| Parameter | IRI Group | IRI + this compound Group | Reference |
| Serum ALT, AST | Significantly elevated | Significantly lower | [6] |
| Hepatic TLR4, MyD88 expression | Upregulated | Markedly inhibited | [6] |
| Nuclear NF-κB/p65 | Increased | Significantly suppressed | [6] |
| Serum IL-1β, IL-18, IL-6, TNF-α | Significantly elevated | Significantly downregulated | [6] |
In a mouse model of middle cerebral artery occlusion (MCAO), this compound treatment reduced cerebral infarction volume and neuronal apoptosis.[4][7] It also downregulated the expression of inflammatory cytokines.
| Parameter | I/R Group | This compound (15 mg/kg) Group | Reference |
| Infarct Volume | 34.24% | 8.47% | [4] |
| Brain TNF-α, IL-1β, IL-6 mRNA and protein levels | Significantly increased | Reduced | [4] |
| Brain HMGB1, TLR4, MyD88, P-ERK protein levels | Upregulated | Downregulated | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vivo Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of this compound in a disease model.
Detailed Methodologies
1. Colitis-Associated Cancer (CAC) Mouse Model [8]
-
Animals: Female BalB/c mice (6-8 weeks old).
-
Induction: A single intraperitoneal injection of azoxymethane (AOM), followed by cycles of dextran sodium sulfate (DSS) in the drinking water.
-
This compound Administration: Intraperitoneal injection daily, starting two days before the first DSS administration and continuing for the 10-week observation period.[3]
-
Analysis: Body weight and survival were monitored. At the end of the experiment, colon tissues were collected for histological analysis, and serum was collected for cytokine measurement by ELISA or Bio-Plex assay.
2. Myocardial Ischemia/Reperfusion Injury (MIRI) Mouse Model [5][9]
-
Animals: Male C57BL/6 mice.
-
Induction: The left anterior descending coronary artery was ligated for 30 minutes, followed by reperfusion.
-
This compound Administration: Pretreatment with this compound before the induction of ischemia.
-
Analysis: 24 hours after reperfusion, hearts were harvested for infarct size measurement (Evans blue and TTC staining), histological analysis (H&E staining), and molecular analysis (Western blot for signaling proteins, RT-qPCR for cytokine mRNA). Serum was collected to measure cardiac injury markers (CK-MB, cTnI, LDH).
3. Hepatic Ischemia-Reperfusion Injury (IRI) Mouse Model [6][10]
-
Animals: Male BALB/c mice.
-
Induction: Partial (70%) hepatic warm ischemia was induced by clamping the hepatic artery and portal vein.
-
This compound Administration: Intraperitoneal injection of this compound for 3 consecutive days before IRI induction.
-
Analysis: Liver and serum samples were collected after reperfusion. Liver function was assessed by measuring serum ALT and AST levels. Liver tissues were used for histological analysis, Western blotting (TLR4, MyD88, NF-κB), and RT-qPCR (Il1b, Il18). Serum inflammatory factors were measured by ELISA.
4. Western Blot Analysis
-
Protein Extraction: Tissues or cells were lysed in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., MyD88, p-NF-κB, p-p38, GAPDH) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an ECL detection system.
5. Quantitative Real-Time PCR (RT-qPCR)
-
RNA Extraction: Total RNA was extracted from tissues or cells using TRIzol reagent.
-
cDNA Synthesis: RNA was reverse-transcribed into cDNA using a reverse transcription kit.
-
qPCR: Real-time PCR was performed using SYBR Green master mix and gene-specific primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analysis: The relative gene expression was calculated using the 2-ΔΔCt method.
Conclusion
The available experimental data strongly support the role of this compound as a potent and specific inhibitor of the MyD88 signaling pathway. Its ability to downregulate the expression of a wide range of pro-inflammatory genes has been consistently demonstrated in various in vitro and in vivo models of inflammatory diseases. Comparative studies, although limited, suggest that the efficacy of this compound is comparable to that of other MyD88 inhibitors and genetic ablation of MyD88. These findings highlight this compound as a promising therapeutic candidate for the treatment of a variety of inflammatory conditions. Further clinical investigations are warranted to translate these preclinical findings into human therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting of MyD88 Homodimerization by Novel Synthetic Inhibitor this compound in Preventing Colitis-Associated Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of MyD88 by a novel inhibitor reverses two-thirds of the infarct area in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound, a novel CNS drug candidate, attenuates acute cerebral ischemia-reperfusion injury through the MyD88/NF-κB and ERK pathway [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. The Novel MyD88 Inhibitor this compound Protects Against Hepatic Ischemia-reperfusion Injury by Suppressing Pyroptosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Safe Handling of TJ-M2010-5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the operational and disposal procedures for TJ-M2010-5, a small molecule inhibitor of the MyD88 protein. The following information is intended to supplement, not replace, the official Safety Data Sheet (SDS) which should be obtained from your supplier and consulted for detailed safety and disposal protocols.
This compound is a valuable tool in immunological and cancer research, known to selectively bind to the Toll/Interleukin-1 receptor (TIR) domain of MyD88, thereby disrupting its homodimerization and inhibiting the Toll-like receptor (TLR)/MyD88 signaling pathway.[1][2] Adherence to proper handling and disposal procedures is crucial to maintain a safe research environment and ensure regulatory compliance.
Essential Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available in the search results, general best practices for handling chemical compounds of this nature in a laboratory setting should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water and seek medical advice if irritation persists.
-
Storage: this compound is typically stored at low temperatures. For long-term storage (up to 2 years), it should be kept at -80°C. For shorter periods (up to 1 year), -20°C is recommended.[3] The compound should also be protected from light and stored under a nitrogen atmosphere.[3]
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be conducted in accordance with local, state, and federal regulations for chemical waste. The following is a general procedural workflow:
-
Segregation of Waste: All materials that have come into contact with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (e.g., gloves), should be segregated as chemical waste.
-
Waste Collection:
-
Solid Waste: Collect unused solid this compound and contaminated disposable labware in a designated, clearly labeled, and sealed waste container.
-
Liquid Waste: Solutions containing this compound, often prepared in solvents like DMSO[1], should be collected in a separate, labeled, and sealed container for liquid chemical waste. Do not pour chemical waste down the drain.
-
-
Labeling: All waste containers must be clearly labeled with the contents, including the name of the chemical (this compound) and any solvents used, along with appropriate hazard warnings.
-
Storage of Waste: Store the sealed waste containers in a designated, secure area away from incompatible materials, pending pickup by a licensed chemical waste disposal service.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a certified chemical waste disposal contractor.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound gathered from research and supplier information.
| Parameter | Value | Source |
| Purity | ≥99% (HPLC) | [1] |
| Long-Term Storage | -80°C for up to 2 years | [3] |
| Short-Term Storage | -20°C for up to 1 year | [3] |
| Solubility in DMSO | 81 mg/mL | [1] |
Experimental Protocols and Visualizations
To provide further value beyond the product itself, understanding the context in which this compound is used is beneficial. The following diagrams illustrate the general disposal workflow and the signaling pathway targeted by this inhibitor.
Caption: A flowchart illustrating the recommended step-by-step procedure for the safe disposal of this compound waste.
Caption: A diagram showing how this compound inhibits the TLR signaling pathway by preventing MyD88 homodimerization.
References
Essential Safety and Operational Protocols for Handling TJ-M2010-5
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling novel compounds such as TJ-M2010-5. As a MyD88 inhibitor with an evolving safety profile, it is critical to treat this compound as a substance with unknown toxicity and handle it with the utmost care. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Personal Protective Equipment (PPE)
The first line of defense against potential exposure to any chemical agent is the correct and consistent use of Personal Protective Equipment.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Usage Guidelines |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn at all times in the laboratory to protect against splashes and spills.[2] Ensure it is fully buttoned. |
| Hand Protection | Chemical-Resistant Gloves | Use nitrile or neoprene gloves for adequate protection against minor splashes.[3] For tasks with a higher risk of exposure, consider double-gloving.[2] Gloves should be inspected before use and changed immediately if contaminated. |
| Eye and Face Protection | Safety Glasses/Goggles | ANSI Z87.1-compliant safety glasses are mandatory.[3] When there is a splash hazard, chemical splash goggles are required.[2] A face shield should be worn over safety glasses during procedures with a high risk of splashing or explosion.[3] |
| Respiratory Protection | Respirator | While engineering controls like fume hoods are the primary method for controlling inhalation exposure, a respirator may be necessary for certain procedures. A risk assessment should determine if respiratory protection is needed.[4][5] |
| Foot Protection | Closed-Toed Shoes | Sturdy, closed-toed shoes must be worn in the laboratory at all times to protect against spills and falling objects.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step guidance outlines the operational workflow for this compound.
1. Risk Assessment and Preparation:
-
Conduct a Thorough Risk Assessment: Before handling this compound, perform a comprehensive risk assessment that considers its physical and chemical properties, potential hazards, and the specific procedures to be performed.[6][7]
-
Designate a Work Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8][9]
2. Handling and Experimental Procedures:
-
Personal Protective Equipment (PPE): Always wear the appropriate PPE as outlined in the table above.
-
Weighing and Aliquoting: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine powders.
-
Solution Preparation: Prepare solutions within a fume hood. When dissolving the compound, add the solvent slowly to avoid splashing.
-
Experimental Use: During in vitro or in vivo experiments, maintain the use of appropriate PPE. For animal studies involving injections, take care to avoid needlestick injuries.
3. Storage:
-
Labeling: Clearly label all containers with the compound name ("this compound"), concentration, date of preparation, and any known hazards.[1]
-
Secondary Containment: Store containers of this compound in secondary containment to prevent the spread of material in case of a leak or spill.[3]
-
Segregation: Store this compound away from incompatible chemicals.[1] While specific incompatibilities are unknown, a general best practice is to store novel compounds separately.
-
Controlled Access: Store in a secure location with limited access.
4. Spill and Emergency Procedures:
-
Minor Spills: For small spills, absorb the material with an inert absorbent material, place it in a sealed container, and dispose of it as hazardous waste. Clean the spill area thoroughly.
-
Major Spills: In the event of a large spill, evacuate the area and alert the appropriate safety personnel.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[3]
-
5. Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be collected as hazardous chemical waste.[10]
-
Waste Containers: Use clearly labeled, leak-proof containers for hazardous waste.[11]
-
Disposal Vendor: Arrange for the disposal of hazardous waste through a certified disposal company, following all institutional and regulatory guidelines.[11]
Experimental Workflow and Safety Protocol Diagram
The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these rigorous safety protocols, researchers can confidently handle novel compounds like this compound, ensuring both personal safety and the integrity of their research. This commitment to best practices is the foundation of a robust safety culture in any scientific setting.
References
- 1. nationallaboratorysales.com [nationallaboratorysales.com]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. twu.edu [twu.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. research.arizona.edu [research.arizona.edu]
- 6. sbnsoftware.com [sbnsoftware.com]
- 7. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 8. wilcoprime.com [wilcoprime.com]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
